AZD 9272
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPCALDSNXWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-26-8 | |
| Record name | AZD-9272 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9272 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the mGluR5 Binding Affinity of AZD9272
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the binding characteristics of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD9272 has been investigated as a potential therapeutic agent and as a radioligand for positron emission tomography (PET) imaging.[1][2] A critical aspect of its pharmacological profile is its notable off-target binding to monoamine oxidase-B (MAO-B), which will also be addressed in this document.[3][4]
Core Concepts: mGluR5 and Negative Allosteric Modulation
Metabotropic glutamate receptor 5 is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[5] Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate at its binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[5] As a negative allosteric modulator, AZD9272 reduces the affinity and/or efficacy of glutamate, thereby dampening the receptor's signaling cascade.[2]
Quantitative Binding Affinity Data
The binding affinity of AZD9272 has been determined for both its primary target, mGluR5, and its significant off-target, MAO-B. The data presented below is crucial for understanding the compound's potency and selectivity.
| Compound | Target | Assay Type | Radioligand | Preparation | Affinity Value | Reference |
| AZD9272 | mGluR5 | Not Specified | Not Specified | Not Specified | Kd: 2.8 nM | |
| AZD9272 | MAO-B | In vitro autoradiography | [3H]AZD9272 | Human brain tissue | High Affinity (exact value not specified) | [3][4] |
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As a NAM, AZD9272 attenuates this signaling cascade.
References
- 1. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AZD 9272: A Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD 9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Despite being unsuccessful in human clinical trials for analgesia, its high affinity, selectivity, and brain-penetrant properties make it a valuable research tool for investigating the physiological and pathological roles of the mGluR5.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and experimental protocols related to this compound, intended to support further research and drug discovery efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a synthetic organic compound.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | [3] |
| Molecular Formula | C₁₄H₆F₂N₄O | [2][4] |
| Molecular Weight | 284.22 g/mol | [2][5] |
| CAS Number | 327056-26-8 | [3] |
| Appearance | Solid | [6] |
| SMILES | N#Cc1cc(cc(F)c1)c1nc(no1)c1ncc(F)cc1 | [3] |
| InChI | InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | [3] |
| InChIKey | RBSPCALDSNXWEP-UHFFFAOYSA-N | [3] |
| Solubility | Soluble to 50 mM in DMSO. Slightly soluble in Acetonitrile (0.1-1 mg/ml). | [7] |
| Purity | ≥98% | [4] |
Pharmacology
This compound functions as a selective antagonist of mGluR5, a G-protein coupled receptor (GPCR) involved in various neurological processes.[2][3]
Mechanism of Action
This compound is a negative allosteric modulator, meaning it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting receptor activation.
Potency and Selectivity
This compound exhibits high potency for both rat and human mGluR5 receptors. It also demonstrates significant selectivity for mGluR5 over other mGlu receptor subtypes.[1][2]
| Parameter | Species | Value | Reference(s) |
| IC₅₀ | Rat mGluR5 | 2.6 nM | [1][2] |
| IC₅₀ | Human mGluR5 | 7.6 nM | [1][2] |
| Selectivity | Over other mGluRs | >3900-fold | [1][2] |
| IC₅₀ (Phosphatidylinositol Hydrolysis) | Human mGluR5 | 26 nM | [2] |
Pharmacokinetics
Preclinical studies in rats have provided insights into the pharmacokinetic profile of this compound.
| Parameter | Species | Value | Reference(s) |
| Terminal Half-life (IV) | Rat | 2 - 6 hours | [2] |
| Terminal Half-life (Oral) | Rat | Similar to IV | [2] |
| Discriminative Half-life | Rat | 21.93 - 24.3 hours | [8] |
| Brain Penetration | Orally active and brain penetrant | [1][2] |
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound
In Vitro Assays
This assay measures the antagonist activity of this compound by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5.
-
Materials:
-
HEK293-mGluR5 cells
-
96-well or 384-well black-walled, clear-bottom microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
mGluR5 agonist (e.g., (S)-3,5-DHPG or Glutamate)
-
This compound
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
-
-
Protocol:
-
Cell Plating: Seed HEK293-mGluR5 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the FLIPR instrument.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 10-20 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist to the wells while simultaneously recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the intracellular calcium response.
-
Determine the IC₅₀ value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
-
-
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD9272 - Wikipedia [en.wikipedia.org]
- 4. This compound - CD BioGlyco [bioglyco.com]
- 5. Azd-9272 | C14H6F2N4O | CID 9838729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. photos.labwrench.com [photos.labwrench.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
AZD9272: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its ability to cross the blood-brain barrier and engage with its central target makes it a compound of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the brain penetrance and distribution of AZD9272, compiling key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. A notable characteristic of AZD9272 is its dual binding affinity for both mGluR5 and monoamine oxidase-B (MAO-B), a factor that is crucial for interpreting its distribution and potential pharmacological effects in the brain.[1][2][3]
Quantitative Data on Brain Penetrance and Distribution
The brain penetrance of AZD9272 has been primarily assessed in non-human primates using positron emission tomography (PET) with radiolabeled versions of the compound, namely [¹¹C]AZD9272 and [¹⁸F]AZD9272.
In Vivo Brain Uptake in Non-Human Primates
| Radiotracer | Species | Maximum Whole Brain Radioactivity (% Injected Dose) | Time of Maximum Concentration | Reference |
| [¹⁸F]AZD9272 | Cynomolgus Monkey | 4.9 - 6.7% | Not Specified | [1][4] |
Regional Brain Distribution (Volume of Distribution, VT) in Non-Human Primates
The total volume of distribution (VT), a measure of radioligand binding, has been quantified in various brain regions.
| Brain Region | [¹¹C]AZD9272 VT (mL/cm³) | [¹⁸F]AZD9272 VT (mL/cm³) |
| Ventral Striatum | 18.0 | 17.3 |
| Occipital Cortex | 6.5 | 5.7 |
Data from studies in Cynomolgus monkeys.
Experimental Protocols
Positron Emission Tomography (PET) Imaging in Non-Human Primates
Objective: To quantify the brain uptake and regional distribution of AZD9272 in vivo.
Radiotracers: [¹¹C]AZD9272 or [¹⁸F]AZD9272.
Animal Model: Cynomolgus monkeys.
Procedure:
-
Radiosynthesis:
-
Animal Preparation: Non-human primates are anesthetized and positioned in the PET scanner.
-
Radiotracer Administration: A bolus of the radiotracer (e.g., 155 MBq of [¹⁸F]AZD9272) is injected intravenously.[1]
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 231 minutes.[1][4]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.
-
Image Analysis:
-
PET images are reconstructed and co-registered with magnetic resonance imaging (MRI) scans for anatomical reference.
-
Time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate the total volume of distribution (VT).
-
In Vitro Autoradiography
Objective: To visualize the regional distribution of AZD9272 binding sites in brain tissue.[5][6]
Radiotracer: [³H]AZD9272.
Tissue: Non-human primate or human brain sections.[2][5][6]
Procedure:
-
Tissue Preparation: Frozen brain tissue is sectioned into thin slices (e.g., 20 µm) and mounted on microscope slides.
-
Incubation: The slides are incubated with a solution containing [³H]AZD9272. To determine non-specific binding, a separate set of slides is incubated with [³H]AZD9272 in the presence of a high concentration of a competing ligand (e.g., unlabeled AZD9272 or fenobam).[2]
-
Washing: The slides are washed in buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and exposed to a phosphor imaging plate or film.
-
Image Analysis: The resulting autoradiograms are analyzed to quantify the density of radioligand binding in different brain regions.
Visualizations
Signaling Pathway of mGluR5
Caption: Canonical mGluR5 signaling pathway.
Experimental Workflow for PET Imaging
Caption: Workflow for AZD9272 PET imaging studies.
Logical Relationship of AZD9272 Brain Distribution Studies
Caption: Interrelationship of studies on AZD9272 brain distribution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AZD9272: An In-Depth Profile of its Selectivity for the Metabotropic Glutamate Receptor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). A critical aspect of its profile is its significant off-target affinity for monoamine oxidase-B (MAO-B), which will also be detailed. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays used to determine selectivity, and provides visualizations of relevant biological pathways and experimental workflows.
Executive Summary
AZD9272 is a potent and selective negative allosteric modulator of mGluR5, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. In functional assays, it demonstrates high potency at the human mGluR5, with an IC50 value of 26 nM in a phosphatidylinositol hydrolysis assay. Notably, AZD9272 shows a remarkable selectivity for mGluR5 over other mGluR subtypes, exhibiting no agonist, antagonist, or positive allosteric modulator activity at the other seven mGluR subtypes at concentrations up to 30 µM. However, a significant characteristic of AZD9272 is its high affinity for monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This off-target binding is a crucial consideration in the overall pharmacological profile of the compound.
Data Presentation: Quantitative Selectivity Profile
The following tables summarize the quantitative data for AZD9272's activity at mGluR5 and its selectivity over other mGluR subtypes, as well as its interaction with MAO-B.
Table 1: Potency of AZD9272 at Human mGluR5
| Receptor | Assay Type | Parameter | Value (nM) |
| human mGluR5 | Phosphatidylinositol Hydrolysis | IC50 | 26 |
Table 2: Selectivity of AZD9272 over other mGluR Subtypes
| Receptor Subtype | Functional Activity Observed (up to 30 µM) |
| mGluR1 | No agonist, antagonist, or PAM activity |
| mGluR2 | No agonist, antagonist, or PAM activity |
| mGluR3 | No agonist, antagonist, or PAM activity |
| mGluR4 | No agonist, antagonist, or PAM activity |
| mGluR6 | No agonist, antagonist, or PAM activity |
| mGluR7 | No agonist, antagonist, or PAM activity |
| mGluR8 | No agonist, antagonist, or PAM activity |
Table 3: Off-Target Profile of AZD9272
| Off-Target | Interaction | Quantitative Data |
| Monoamine Oxidase-B (MAO-B) | High-affinity binding | In vitro and in vivo studies demonstrate potent inhibition of [3H]AZD9272 binding by MAO-B selective inhibitors. A specific Ki or IC50 value from a direct binding assay is not publicly available. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and information from relevant publications.
Radioligand Binding Assay for mGluR5
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., AZD9272) for mGluR5 using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for mGluR5.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [³H]-MPEP (a known mGluR5 antagonist).
-
Test compound: AZD9272.
-
Non-specific binding control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing mGluR5 in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup:
-
Total Binding: Add 50 µL of assay buffer, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.
-
Non-specific Binding: Add 50 µL of 10 µM MPEP, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.
-
Competition Binding: Add 50 µL of serial dilutions of AZD9272, 100 µL of diluted membrane preparation, and 50 µL of [³H]-MPEP to triplicate wells.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphatidylinositol (PI) Hydrolysis Assay (Functional Assay)
This protocol describes a functional assay to measure the antagonist activity of a compound at Gq-coupled receptors like mGluR5 by quantifying the accumulation of inositol phosphates.
Objective: To determine the IC50 of a test compound in inhibiting agonist-stimulated PI hydrolysis.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium containing [³H]-myo-inositol.
-
Agonist: Glutamate or a selective mGluR5 agonist like DHPG.
-
Test compound: AZD9272.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate HEK293-mGluR5 cells in 24-well plates and culture until confluent. Label the cells by incubating overnight with medium containing [³H]-myo-inositol.
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of AZD9272 for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of the agonist (e.g., EC80 of glutamate).
-
Incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold formic acid.
-
Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with ammonium formate/formic acid solution.
-
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Selectivity
Caption: AZD9272's selectivity profile for mGluRs and MAO-B.
AZD9272: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially investigated for its potential in treating neurological and psychiatric disorders, its unique pharmacokinetic and pharmacodynamic properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the available preclinical data on AZD9272, focusing on its pharmacokinetic profile, pharmacodynamic characteristics, and the experimental methodologies used in its evaluation. A notable feature of AZD9272 is its significant off-target binding to monoamine oxidase-B (MAO-B), a discovery that has added complexity to the understanding of its pharmacological effects.[3][4]
Pharmacokinetic Properties
AZD9272 has been shown to be orally available and possesses a long half-life in preclinical species, suggesting the potential for long-interval administration.[1][2]
In Vivo Pharmacokinetics in Rats
Table 1: Discriminative Half-Life of AZD9272 in Rats
| Parameter | Value | Species | Study Type |
| Discriminative Half-Life | 24.3 hours | Rat | Drug Discrimination |
| Data from Swedberg et al. |
This extended half-life is a key characteristic of the compound.
Biodistribution and Metabolism in Non-Human Primates
Studies utilizing positron emission tomography (PET) with radiolabeled AZD9272 ([¹¹C]AZD9272 and [¹⁸F]AZD9272) in cynomolgus monkeys have provided data on its distribution and metabolism.
-
Brain Uptake : Following intravenous injection, [¹¹C]AZD9272 demonstrates high brain uptake, with 10% of the total injected radioactivity present in the brain at five minutes post-injection. The distribution is consistent with the known localization of mGluR5, showing high concentrations in the caudate, cingulate gyrus, and thalamus, moderate levels in the temporal cortex, and lower levels in the cerebellum.
-
Metabolic Stability : Analysis of radiometabolites in plasma indicates relatively slow metabolism, resulting in the formation of more hydrophilic metabolites.[5]
Table 2: Biodistribution of [¹⁸F]AZD9272 in Non-Human Primates
| Organ | Uptake |
| Liver | High |
| Small Intestine | High |
| Brain | Moderate |
| Kidney | Moderate |
| Data from a study on [¹⁸F]AZD9272. |
Pharmacodynamic Properties
AZD9272 acts as a potent and selective negative allosteric modulator of both human and rat mGluR5.[1][2] It interacts with the same binding site as MPEP, a well-characterized mGluR5 antagonist.[1][2]
In Vitro Potency
While specific Ki values for mGluR5 binding are not detailed in the available literature, the compound's high potency is consistently reported.
In Vivo Pharmacodynamics: Receptor Occupancy
In vivo competition binding studies in non-human primates using [¹¹C]AZD9272 have demonstrated dose-dependent reduction in binding upon co-injection with unlabeled AZD9272, confirming target engagement in the brain.
Off-Target Activity: MAO-B Binding
A significant pharmacodynamic characteristic of AZD9272 is its high-affinity binding to monoamine oxidase-B (MAO-B).[3][4] This off-target activity is a critical consideration in interpreting its overall pharmacological profile. The binding to MAO-B may contribute to some of the observed in vivo effects.
Experimental Protocols
Drug Discrimination Studies in Rats
-
Objective : To characterize the interoceptive stimulus effects of AZD9272.
-
Apparatus : Standard two-lever operant conditioning chambers.[5]
-
Procedure :
-
Training Phase : Rats are trained to discriminate between the effects of a specific training drug (e.g., MTEP or AZD9272 itself) and vehicle. This is typically achieved using a fixed-ratio schedule of food reinforcement, where pressing the correct lever after drug or vehicle administration results in a food pellet.[5][6] Due to the long duration of action of AZD9272, discrimination training was conducted every other day.[7]
-
Testing Phase : Once the rats reliably discriminate between the training drug and vehicle, test sessions are conducted with various doses of AZD9272 or other compounds to determine if they produce similar stimulus effects (generalization).[6]
-
-
Data Analysis : The primary endpoints are the percentage of responses on the drug-appropriate lever and the rate of responding.[6] The discriminative half-life is determined by assessing the duration of the drug's stimulus effect over time.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
AZD9272: A Technical Guide to Solubility for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of AZD9272, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] A comprehensive understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. This document details quantitative solubility data, standardized experimental protocols for solution preparation, and visual representations of relevant biological pathways and experimental workflows.
Core Properties of AZD9272
| Property | Value |
| IUPAC Name | 3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile[2] |
| CAS Number | 327056-26-8[1][4][5] |
| Molecular Formula | C₁₄H₆F₂N₄O[2][4][5] |
| Molecular Weight | 284.22 g/mol [4][5] |
| Mechanism of Action | Negative Allosteric Modulator of mGluR5[5] |
Quantitative Solubility Data
The solubility of AZD9272 has been reported in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most frequently cited solvent for preparing stock solutions. The available quantitative data is summarized below. It is important to note the variability in reported DMSO solubility, which may be influenced by factors such as compound purity, temperature, and the use of physical methods like sonication and heating.
| Solvent | Reported Solubility | Molar Equivalent (at 284.22 g/mol ) | Notes | Source(s) |
| DMSO | 50 mM | 14.21 mg/mL | - | [4][5] |
| DMSO | Sparingly soluble: 1-10 mg/mL | ~3.5 mM - 35 mM | - | [5] |
| DMSO | 2 mg/mL | ~7.04 mM | Requires sonication and heating to 60°C. | [6] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | ~0.35 mM - 3.5 mM | - | [5] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Not Quantified | Not Quantified | A radiolabeled form ([¹⁸F]AZD9272) was found to be stable in solution, suggesting sufficient solubility for in vivo imaging studies. | [7][8] |
Experimental Protocols
General Protocol for Stock Solution Preparation in DMSO
This protocol is based on common laboratory practices and specific recommendations for AZD9272 to achieve higher solubility.
-
Weighing: Accurately weigh the desired amount of solid AZD9272 powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Solubilization: To aid dissolution, especially for higher concentrations, employ the following techniques:
-
Verification: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Store the stock solution at -20°C for long-term stability.[4] Stock solutions are reported to be stable for several months under these conditions.[4]
Workflow for Solubility Assessment
The following diagram outlines a general workflow for determining the thermodynamic solubility of a compound like AZD9272 in a given solvent system.
Mechanism of Action: mGluR5 Signaling Pathway
AZD9272 functions as a negative allosteric modulator of the mGluR5 receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand glutamate, initiates a signaling cascade involving Gαq. This leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signaling event that AZD9272 inhibits.[1][4]
The diagram below illustrates this pathway and the inhibitory action of AZD9272.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD9272 - Wikipedia [en.wikipedia.org]
- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
AZD9272: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for AZD9272, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The information is compiled from publicly available sources to assist researchers and drug development professionals in the proper handling and storage of this compound.
Overview of AZD9272
AZD9272 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the mGluR5 receptor. It has been utilized in preclinical and clinical research to investigate the role of mGluR5 in various neurological and psychiatric disorders. More recent research has also identified an off-target binding affinity for monoamine oxidase-B (MAO-B). Given its use in sensitive experimental settings, understanding its stability profile is critical for ensuring the reliability and reproducibility of research outcomes.
Recommended Storage Conditions
The stability of AZD9272 is dependent on its form (powder or in solvent) and the storage temperature. The following tables summarize the recommended storage conditions based on supplier data.
Table 1: Storage Conditions for Solid AZD9272
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Table 2: Storage Conditions for AZD9272 in Solvent
| Solvent | Temperature | Duration |
| Various | -80°C | 6 months |
| Various | -20°C | 1 month |
Stability Data
Detailed, publicly available stability studies on AZD9272 under various stress conditions (e.g., forced degradation studies involving acid, base, oxidation, heat, and light) are limited. However, stability data for a radiolabeled analog, [¹⁸F]AZD9272, provides some insight into its stability in an aqueous formulation.
Table 3: Stability of [¹⁸F]AZD9272 in Phosphate-Buffered Saline (PBS)
| Formulation | pH | Temperature | Duration | Radiochemical Purity | Analytical Method |
| Sterile PBS | 7.4 | Not Specified | ≥ 2 hours | >99% | High-Performance Liquid Chromatography (HPLC) |
This data indicates that the core structure of AZD9272 is stable in a neutral aqueous solution for at least two hours.
Experimental Protocols
Detailed experimental protocols for the long-term stability testing of non-radiolabeled AZD9272 are not publicly available. However, a general workflow for stability testing of a research compound like AZD9272 can be outlined. Furthermore, the protocol for the stability assessment of [¹⁸F]AZD9272 has been described in the literature.
General Forced Degradation Study Workflow
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical workflow is illustrated below.
Stability Assessment of [¹⁸F]AZD9272
The stability of the radiolabeled analog, [¹⁸F]AZD9272, was assessed after its synthesis and formulation.
Protocol:
-
Synthesis and Purification: [¹⁸F]AZD9272 is synthesized via nucleophilic substitution and purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified radioligand is formulated in a sterile phosphate-buffered saline (PBS) solution at pH 7.4.
-
Stability Testing: The formulated solution is allowed to stand, and aliquots are analyzed by analytical HPLC at various time points (e.g., up to 120 minutes post-formulation).
-
Analysis: The radiochemical purity is determined by integrating the peak corresponding to the intact [¹⁸F]AZD9272 and any degradation peaks in the HPLC chromatogram. A purity of >99% indicates stability.
Mechanism of Action and Signaling Pathway
AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This G-protein coupled receptor is linked to the Gαq protein, which, upon activation by glutamate, initiates a signaling cascade leading to the mobilization of intracellular calcium. AZD9272 binds to an allosteric site on the receptor, inhibiting this signaling pathway. Additionally, it has been shown to bind to MAO-B.
Summary and Recommendations
The available data indicates that solid AZD9272 is stable for extended periods when stored at or below -20°C. Solutions of AZD9272 are best stored at -80°C for up to six months. For short-term use, solutions may be stored at -20°C for up to one month. The stability of the related radiotracer in a neutral aqueous buffer suggests that AZD9272 is not rapidly degraded under these conditions.
For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions, especially when using custom formulations or when the compound is subjected to conditions not covered in this guide. The development of a validated, stability-indicating analytical method is crucial for accurately determining the potency and degradation of AZD9272 in solution.
The Discovery and Development of AZD9272: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD9272 is a novel, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), discovered and developed by AstraZeneca. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental findings related to AZD9272. The development of AZD9272 was ultimately halted due to the observation of psychosis-like symptoms in human trials, which were later attributed to off-target binding to monoamine oxidase-B (MAO-B). Despite its discontinuation for therapeutic use, AZD9272, particularly in its radiolabeled forms, remains a valuable tool in neuroscience research for the in vivo imaging of mGluR5 and MAO-B.
Discovery and Lead Optimization
The discovery of AZD9272 originated from a high-throughput screening (HTS) campaign aimed at identifying novel, non-competitive mGluR5 antagonists.[1] The initial screening yielded lead compounds with promising activity, which then underwent a rigorous lead optimization process. This medicinal chemistry effort focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of AZD9272.[1]
High-Throughput Screening and Hit Identification
While specific details of the HTS assay are not publicly available, it was designed to identify compounds that could allosterically modulate the mGluR5 receptor. The goal was to find molecules that did not compete with the endogenous ligand, glutamate, but rather bound to a distinct site on the receptor to negatively modulate its activity.
Lead Optimization
The lead optimization phase for AZD9272 involved systematic chemical modifications to enhance its drug-like properties. Key objectives of this phase included:
-
Improving Potency: Increasing the affinity and functional inhibition of the mGluR5 receptor.
-
Enhancing Selectivity: Minimizing activity at other mGluR subtypes and a broader panel of receptors, ion channels, and transporters.
-
Optimizing Pharmacokinetics: Achieving good oral bioavailability, metabolic stability, and penetration of the blood-brain barrier.
This process culminated in the selection of AZD9272 (3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile) for further development.[2]
Mechanism of Action and Signaling Pathway
AZD9272 functions as a negative allosteric modulator of mGluR5.[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to a Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC). By binding to an allosteric site on mGluR5, AZD9272 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.
Preclinical Characterization
AZD9272 demonstrated high potency and selectivity for mGluR5 in preclinical studies.[1] It is orally available and exhibits high metabolic stability and a long half-life in rats, along with the ability to readily penetrate the blood-brain barrier.[1]
In Vitro Pharmacology
Binding Affinity and Selectivity: AZD9272 is a highly potent and selective mGluR5 NAM.[1] It binds to the same allosteric site as the well-characterized mGluR5 antagonist MPEP.[1]
| Parameter | Value |
| Target | mGluR5 |
| Mode of Action | Negative Allosteric Modulator |
| Binding Site | MPEP binding site |
| Potency | High |
| Selectivity | High for mGluR5 |
Table 1: In Vitro Pharmacological Profile of AZD9272
Pharmacokinetics
| Parameter | Species | Value |
| Bioavailability | Rat | Orally available |
| Metabolic Stability | Rat | High |
| Half-life | Rat | Long |
| Blood-Brain Barrier Penetration | Rat | High |
Table 2: Pharmacokinetic Properties of AZD9272 in Rats
Experimental Protocols
mGluR5 Binding Assay (General Protocol): A radioligand binding assay would typically be used to determine the affinity of AZD9272 for mGluR5. This would involve incubating membranes from cells expressing recombinant human or rat mGluR5 with a radiolabeled mGluR5 ligand (e.g., [³H]MPEP) in the presence of varying concentrations of AZD9272. The amount of radioligand bound to the receptors would be measured, and the IC50 value (the concentration of AZD9272 that inhibits 50% of the specific binding of the radioligand) would be calculated. The Ki (inhibitory constant) would then be determined using the Cheng-Prusoff equation.
Pharmacokinetic Studies in Rats (General Protocol): Male Sprague-Dawley rats would be administered AZD9272 either intravenously (for determining clearance and volume of distribution) or orally (for determining bioavailability). Blood samples would be collected at various time points after dosing. Plasma concentrations of AZD9272 would be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and oral bioavailability, would be calculated from the plasma concentration-time data. For brain penetration studies, brain tissue would be collected at specific time points, and the concentration of AZD9272 in the brain would be measured and compared to the plasma concentration to determine the brain-to-plasma ratio.
Clinical Development and Discontinuation
AZD9272 progressed into Phase I clinical studies.[1] However, its development was halted due to the emergence of psychosis-like adverse events in human subjects. Subsequent investigations revealed that these adverse effects were likely not mediated by mGluR5 antagonism but rather by off-target binding to monoamine oxidase-B (MAO-B).
Utility as a Research Tool
Despite its failure as a therapeutic agent, AZD9272 has found a significant role as a research tool. It has been successfully radiolabeled with carbon-11 ([¹¹C]AZD9272) and fluorine-18 ([¹⁸F]AZD9272) for use as a positron emission tomography (PET) ligand. These radiotracers have been instrumental in imaging and quantifying mGluR5 in the brains of preclinical species and humans. The discovery of its binding to MAO-B has also made it a useful tool for studying this enzyme in vivo.
Conclusion
The story of AZD9272's discovery and development is a compelling case study in modern drug discovery. It highlights the successful application of HTS and lead optimization to identify a potent and selective CNS-penetrant molecule. However, it also underscores the critical importance of thorough off-target profiling, as unforeseen interactions can lead to the discontinuation of an otherwise promising clinical candidate. While AZD9272 did not fulfill its therapeutic potential, its legacy continues through its valuable application as a PET radioligand in neuroscience research, contributing to our understanding of both mGluR5 and MAO-B in the living brain.
References
Methodological & Application
Application Notes and Protocols for AZD9272 and Other mGluR5 Negative Allosteric Modulators in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available literature does not contain specific in vivo therapeutic or pharmacological dosage information for AZD9272 in mouse models. The data for AZD9272 is predominantly from PET imaging studies in rats and non-human primates. Therefore, these application notes provide a comprehensive overview of AZD9272's mechanism of action and include detailed protocols and dosage information for other well-characterized mGluR5 negative allosteric modulators (NAMs) such as MTEP, MPEP, and CTEP in mice. This information can serve as a valuable starting point for designing in vivo studies with AZD9272, though dose-finding experiments would be essential.
Introduction to AZD9272
AZD9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[1]
Mechanism of Action: AZD9272 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to glutamate, thereby reducing downstream signaling cascades.
Signaling Pathway of mGluR5
The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of a NAM like AZD9272.
Pharmacokinetics of AZD9272 (in Rats and Non-Human Primates)
In Vivo Dosages of mGluR5 NAMs in Mouse Models
The following table summarizes in vivo dosages for commonly used mGluR5 NAMs in various mouse models. This data can be used as a reference for designing initial dose-finding studies for AZD9272.
| Compound | Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Observed Effects |
| MTEP | C57BL/6J (Anxiety) | 1, 3, 10 | i.p. | Single dose | Anxiolytic-like effects |
| C57BL/6J (Locomotor) | 10, 30 | i.p. | Single dose | Increased locomotor activity | |
| MPEP | C57BL/6J (Locomotor) | 10, 30 | i.p. | Single dose | Increased locomotor activity |
| CTEP | SOD1G93A (ALS) | 2 | p.o. | Every 48h | Improved motor skills and survival in female mice |
| SOD1G93A (ALS) | 4 | p.o. | Daily | Ameliorated disease symptoms and survival in both sexes | |
| APPswe/PS1ΔE9 (Alzheimer's) | 2 | p.o. | Every 48h | Reversal of memory deficits and reduction of neurogliosis |
Experimental Protocols
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study using an mGluR5 NAM in a mouse model.
Protocol for Assessing Anxiolytic-like Effects (Elevated Plus Maze)
Objective: To evaluate the anxiolytic-like effects of an mGluR5 NAM in mice.
Materials:
-
Elevated Plus Maze (EPM) apparatus
-
mGluR5 NAM (e.g., MTEP, or AZD9272 for dose-finding)
-
Vehicle solution (e.g., saline, DMSO/Tween 80 in saline)
-
Syringes and needles for administration (i.p. or p.o.)
-
Video tracking software
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the mGluR5 NAM or vehicle at the desired dose and route. A typical pretreatment time is 30-60 minutes for i.p. administration.
-
EPM Test:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Protocol for Assessing Effects on Locomotor Activity (Open Field Test)
Objective: To evaluate the effects of an mGluR5 NAM on spontaneous locomotor activity.
Materials:
-
Open field arena
-
mGluR5 NAM
-
Vehicle solution
-
Syringes and needles
-
Video tracking software
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the mGluR5 NAM or vehicle.
-
Open Field Test:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 30-60 minutes).
-
Record the session with a video camera.
-
-
Data Analysis:
-
Use video tracking software to measure the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Changes in these parameters can indicate stimulatory, sedative, or anxiolytic/anxiogenic effects.
-
Conclusion
While direct dosage information for AZD9272 in mouse models remains to be published, the information on its mechanism of action and the established protocols for other mGluR5 NAMs provide a solid foundation for initiating preclinical studies. It is recommended to perform initial dose-response studies to determine the optimal dose of AZD9272 for the specific mouse model and behavioral paradigm of interest, taking into account its long half-life. The provided protocols and data for related compounds will aid in the design and execution of these crucial experiments.
References
AZD 9272: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD 9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It includes information on the mechanism of action, preparation of the compound, and detailed protocols for assessing its effects on cell signaling and viability. The provided methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of mGluR5 inhibition in various disease models.
Mechanism of Action
This compound acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.[1] It inhibits the signaling pathway between G-protein-coupled receptors (GPCRs) and G proteins by targeting mGluR5.[5] mGluR5 is a Gq-protein coupled receptor. Upon activation by its endogenous ligand, glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Signaling Pathway Diagram
References
- 1. Clinical significance of metabotropic glutamate receptor 5 expression in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for [11C]AZD9272 PET Imaging in Primates
These application notes provide a comprehensive overview and detailed protocols for the use of [11C]AZD9272 as a positron emission tomography (PET) radioligand for imaging the metabotropic glutamate receptor 5 (mGluR5) in non-human primates. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and in vivo imaging.
Introduction
[11C]AZD9272 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in various neurological and psychiatric disorders. PET imaging with [11C]AZD9272 allows for the in vivo quantification and localization of mGluR5, providing valuable insights into its role in disease and its response to therapeutic interventions. Studies in cynomolgus monkeys have demonstrated that [11C]AZD9272 readily enters the brain, exhibits a regional distribution consistent with the known expression of mGluR5, and displays saturable binding, confirming its suitability as a PET radioligand for this target.[1][2]
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4][5] This signaling cascade can modulate neuronal excitability, synaptic plasticity, and gene expression.[1][6]
Caption: mGluR5 Signaling Pathway.
Experimental Protocols
Radioligand Synthesis: [11C]AZD9272
[11C]AZD9272 is synthesized via a palladium-mediated 11C-cyanation reaction.[1][2]
Materials:
-
Precursor for [11C]AZD9272
-
[11C]Hydrogen cyanide ([11C]HCN)
-
Palladium catalyst
-
HPLC system for purification and quality control
Procedure:
-
Produce [11C]HCN using a cyclotron.
-
Trap the [11C]HCN in a reaction vessel containing the precursor and palladium catalyst.
-
Heat the reaction mixture to facilitate the 11C-cyanation reaction.
-
Purify the resulting [11C]AZD9272 using semi-preparative HPLC.
-
Formulate the purified [11C]AZD9272 in a sterile solution for injection.
-
Perform quality control to determine radiochemical purity, specific activity, and molar activity.
| Parameter | Typical Value | Reference |
| Radiochemical Purity | >99% | [1][2] |
| Mean Specific Activity (at EOB) | 47 GBq/µmol | [1][2] |
| Synthesis Time | 45-50 min | [1][2] |
Animal Preparation and Handling
Species: Cynomolgus Monkeys
Pre-Scan Preparation:
-
Fast the monkeys overnight prior to the PET scan.
-
Anesthetize the animals for the duration of the procedure.
-
Place a catheter in a peripheral vein for radioligand injection and blood sampling.
-
Position the animal in the PET scanner with the head securely fixed to minimize motion artifacts.
PET Imaging Protocol
Scanner: High-resolution PET scanner
Imaging Procedure:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]AZD9272 intravenously.
-
Acquire dynamic PET data for a duration of at least 90 minutes.
-
For blocking studies, co-inject or pre-administer a non-radioactive mGluR5 antagonist.
| Parameter | Description | Value | Reference |
| Animal Subjects | Species | Cynomolgus Monkeys | [1][2] |
| Number of Subjects in Key Studies | 3 | [1][2] | |
| Radioligand Administration | Injected Dose | Varies per study | |
| Co-injection (unlabeled AZD9272) | 0.04 and 0.4 mg/kg | [1][2] | |
| Co-injection (Fenobam) | 2.0 mg/kg | [3][7] | |
| Co-injection (ABP688) | 2.0 mg/kg | [3][7] | |
| Co-injection (MTEP) | 2.0 mg/kg | [3][7] | |
| PET Data Acquisition | Scan Duration | At least 90 minutes | |
| Radiometabolite Analysis | Method | HPLC | [1][2] |
| Observation | Slow metabolism, resulting in hydrophilic radiometabolites | [1][2] |
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and decay.
-
Region of Interest (ROI) Definition: Delineate ROIs on co-registered magnetic resonance (MR) images for various brain regions, including the caudate, cingulate gyrus, thalamus, temporal cortex, and cerebellum.
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify [11C]AZD9272 binding. The cerebellum is often used as a reference region due to its lower density of mGluR5.
-
Outcome Measures: The primary outcome measure is the binding potential (BPND) or the distribution volume (VT), which are proportional to the density of available mGluR5.
Experimental Workflow
Caption: Experimental Workflow for [11C]AZD9272 PET.
Quantitative Data Summary
Regional Brain Uptake of [11C]AZD9272 in Cynomolgus Monkeys
At five minutes post-injection during baseline measurements, approximately 10% of the total injected radioactivity was present in the monkey brain.[1][2] The regional distribution of radioactivity was heterogeneous, consistent with the known distribution of mGluR5.
| Brain Region | Radioactivity Concentration | Reference |
| Caudate | High | [1][2] |
| Cingulate Gyrus | High | [1][2] |
| Thalamus | High | [1][2] |
| Ventral Striatum | High | [3][7] |
| Midbrain | High | [3][7] |
| Temporal Cortex | Moderate | [1][2] |
| Cerebellum | Low | [1][2][3][7] |
In Vivo Competition Studies
The binding of [11C]AZD9272 is saturable and can be blocked by unlabeled mGluR5 antagonists in a dose-dependent manner.[1][2] Interestingly, [11C]AZD9272 displays a distinct pharmacological profile compared to other mGluR5 radioligands like [11C]ABP688.[3][7]
| Blocking Agent | Dose | % Occupancy of [11C]AZD9272 Binding | Reference |
| AZD9272 (unlabeled) | 0.04 mg/kg | Dose-dependent reduction | [1][2] |
| AZD9272 (unlabeled) | 0.4 mg/kg | Dose-dependent reduction | [1][2] |
| Fenobam | 2.0 mg/kg | ~98% | [3][7] |
| ABP688 | 2.0 mg/kg | ~46% | [3][7] |
| MTEP | 2.0 mg/kg | ~20% | [3][7] |
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium mediated ¹¹C-cyanation and characterization in the non-human primate brain of the novel mGluR5 radioligand [¹¹C]AZD9272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking The Secrets Of MGluR5: A Deep Dive [webmasry.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9272 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 receptors are G-protein coupled receptors that play a significant role in modulating neuronal excitability, synaptic plasticity, and various neurological and psychiatric disorders. In addition to its high affinity for mGluR5, emerging evidence indicates that AZD9272 also binds to monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters.[1][2] This dual activity necessitates careful experimental design and data interpretation.
These application notes provide detailed protocols for utilizing AZD9272 in electrophysiological studies to characterize its effects on neuronal and synaptic function. While direct electrophysiological data for AZD9272 is limited in publicly available literature, the following protocols are based on established methods for other well-characterized mGluR5 NAMs, such as MTEP and fenobam, and provide a robust framework for investigating the electrophysiological properties of AZD9272.
Mechanism of Action of mGluR5
Activation of mGluR5 by glutamate typically leads to the activation of Gq proteins, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates the activity of various ion channels and is critically involved in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). As a negative allosteric modulator, AZD9272 is expected to inhibit these downstream effects by preventing the conformational changes in mGluR5 required for its activation by glutamate.
Data Presentation
Table 1: Profile of AZD9272
| Property | Description | Reference |
| Primary Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [3] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [4] |
| Secondary Target | Monoamine Oxidase-B (MAO-B) | [1][2] |
| Discriminative Properties | Shares discriminative properties with the mGluR5 NAM, MTEP. | [3] |
| In Vivo Effects | Shows psychoactive effects mediated by mGluR5 mechanisms. | [3] |
Table 2: Representative Electrophysiological Effects of mGluR5 Antagonism (Based on studies with MPEP and Fenobam)
| Electrophysiological Parameter | Effect of mGluR5 Agonist (e.g., DHPG) | Expected Effect of AZD9272 (as an mGluR5 NAM) | Reference |
| Membrane Potential (Current-Clamp) | Slow depolarization, increased neuronal firing | Inhibition of DHPG-induced depolarization and firing | [5] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) (Voltage-Clamp) | Increased frequency | Reduction of DHPG-induced increase in sEPSC frequency | [6] |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) (Voltage-Clamp) | Increased frequency | Reduction of DHPG-induced increase in mEPSC frequency | [6] |
| Ca2+-activated K+ Current (IAHP) | Suppression | Blockade of DHPG-induced suppression of IAHP | [5] |
| NMDA Receptor-mediated Currents | Potentiation | Blockade of DHPG-induced potentiation of NMDA currents | [5] |
| Intracellular Ca2+ Oscillations | Induction of oscillations | Inhibition of DHPG-induced Ca2+ oscillations | [7] |
| Long-Term Potentiation (LTP) / Long-Term Depression (LTD) | Modulation of induction threshold | Modulation of LTP/LTD induction | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol is designed to assess the effects of AZD9272 on synaptic transmission and intrinsic neuronal excitability in response to mGluR5 activation.
1. Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex, striatum) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Solutions:
-
Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4.
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2. Saturated with 95% O2 / 5% CO2.
-
Intracellular Solution (for Voltage-Clamp, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.2-7.3 with CsOH.
-
Intracellular Solution (for Current-Clamp, in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.2-7.3 with KOH.
3. Electrophysiological Recordings:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using DIC/infrared microscopy.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-6 MΩ).
-
Voltage-Clamp Recordings:
-
Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.
-
Apply the mGluR5 agonist (S)-3,5-DHPG (e.g., 50-100 µM) to the bath to elicit a response (e.g., an increase in sEPSC frequency).
-
To test the effect of AZD9272, pre-incubate the slice with the desired concentration of AZD9272 (e.g., 1-10 µM) for 10-15 minutes before co-applying with DHPG.
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential and firing properties in response to depolarizing current injections.
-
Record a stable baseline.
-
Apply DHPG and observe changes in membrane potential and firing rate.
-
Pre-incubate with AZD9272 and then co-apply with DHPG to assess the antagonistic effects.
-
4. Data Analysis:
-
Analyze changes in EPSC frequency, amplitude, and decay kinetics.
-
Analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current steps.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of AZD9272's effects.
Protocol 2: Investigating Effects on Synaptic Plasticity (LTP/LTD)
This protocol is to determine if AZD9272 modulates the induction of long-term potentiation (LTP) or long-term depression (LTD).
1. Slice Preparation and Recording Setup:
-
Prepare acute hippocampal slices as described in Protocol 1.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the apical dendrites of a CA1 pyramidal neuron to record field excitatory postsynaptic potentials (fEPSPs), or perform whole-cell recordings from a CA1 neuron.
2. Baseline Recording:
-
Record stable baseline fEPSPs or EPSCs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. Induction of Plasticity:
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
To test the effect of AZD9272, perfuse the slice with the desired concentration of AZD9272 for 20-30 minutes before and during the induction protocol.
4. Post-Induction Recording:
-
Continue recording fEPSPs or EPSCs for at least 60 minutes post-induction to measure the change in synaptic strength.
5. Data Analysis:
-
Normalize the slope of the fEPSP or the amplitude of the EPSC to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of AZD9272.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.
Caption: Experimental workflow for electrophysiological recording with AZD9272.
Caption: Logical relationship of AZD9272 action on neuronal electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptors 1 and 5 differentially regulate CA1 pyramidal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling mechanisms of metabotropic glutamate receptor 5 subtype and its endogenous role in a locomotor network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for Studying Neuropathic Pain Models with AZD9272
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for the development of novel analgesics due to its critical role in modulating nociceptive signaling and synaptic plasticity in pain pathways. AZD9272 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the mGluR5 receptor with high central nervous system penetration. These characteristics make AZD9272 a valuable research tool for investigating the role of mGluR5 in neuropathic pain and for the preclinical assessment of mGluR5-targeted therapies.
These application notes provide an overview of the mechanism of action of AZD9272, detailed protocols for its use in a common rodent model of neuropathic pain, and expected outcomes based on the pharmacology of mGluR5 antagonists.
Mechanism of Action and Signaling Pathway
AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
In the context of neuropathic pain, the upregulation and sensitization of mGluR5 in key areas of the pain pathway, such as the spinal cord dorsal horn and the medial prefrontal cortex, contribute to neuronal hyperexcitability and central sensitization. By inhibiting mGluR5, AZD9272 can attenuate this cascade, leading to a reduction in neuronal excitability and a decrease in the transmission of pain signals.
Caption: Signaling pathway of mGluR5 and the inhibitory action of AZD9272.
Preclinical Pharmacokinetic and Efficacy Data
While specific dose-response data for AZD9272 in neuropathic pain models is not extensively published, its pharmacokinetic profile and the efficacy of other mGluR5 antagonists provide a strong rationale for its use in these studies.
Pharmacokinetics in Rats:
| Parameter | Value | Reference |
| Discriminative Half-life | 21.93 - 24.3 hours | [1] |
| Plasma Half-life (IV & Oral) | 2 - 6 hours | [2] |
| Brain Penetration | High | [3] |
| Oral Bioavailability | Orally available | [3] |
Efficacy of mGluR5 Antagonists in Neuropathic Pain Models (Proxy Data):
The following table summarizes the efficacy of other selective mGluR5 antagonists, MPEP and Fenobam, in rodent models of neuropathic pain. It is anticipated that AZD9272 would exhibit a similar or potentially improved efficacy and duration of action due to its pharmacological properties.
| Compound | Model | Dose | Route | Effect on Mechanical Allodynia | Reference |
| MPEP | Spinal Nerve Ligation (SNL) | 10, 30 mg/kg | i.p. | Significant reversal | [4] |
| Fenobam | Spared Nerve Injury (SNI) | 30 mg/kg | i.p. | Induced conditioned place preference (indicating pain relief) | [5] |
| MPEP | Formalin Test (Phase 2) | 10, 30, 50 nmol | i.t. | Dose-dependent reduction in nociceptive behaviors | [6] |
Experimental Protocols
The following protocols describe the induction of a neuropathic pain model and the behavioral assays used to assess the efficacy of AZD9272.
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used and robust model of neuropathic pain that mimics many of the symptoms observed in humans.[7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures
-
Antibiotic ointment
Procedure:
-
Anesthetize the rat with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the rat in a prone position and shave the back over the lumbar region.
-
Make a dorsal midline incision to expose the paraspinal muscles.
-
Separate the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Carefully remove the L6 transverse process to visualize the L4-L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with a 6-0 silk suture.[3]
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Apply antibiotic ointment to the wound.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.
Behavioral Testing
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to quantify the paw withdrawal threshold to a mechanical stimulus.[8][9]
Materials:
-
Von Frey filaments of varying forces or an electronic von Frey apparatus
-
Elevated mesh platform with clear enclosures for each rat
Procedure:
-
Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Begin with a filament of low force and progressively increase the force until a withdrawal response is elicited.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method or the reading from the electronic apparatus.
-
Administer AZD9272 (or vehicle) at the desired dose and route.
-
Measure the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, can also be assessed.[10][11]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Elevated glass platform with clear enclosures
Procedure:
-
Acclimate the rats to the testing apparatus.
-
Position the radiant heat source under the glass floor, targeting the plantar surface of the ipsilateral hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Administer AZD9272 (or vehicle) and measure the paw withdrawal latency at various time points post-dosing.
Caption: Experimental workflow for evaluating AZD9272 in a neuropathic pain model.
Conclusion
AZD9272 is a promising tool for investigating the role of mGluR5 in neuropathic pain. Its favorable pharmacokinetic profile and high selectivity make it suitable for in vivo studies in rodent models. The protocols outlined above provide a framework for assessing the analgesic potential of AZD9272. While specific efficacy data for AZD9272 in these models is limited in the public domain, the wealth of data on other mGluR5 antagonists strongly supports its potential to alleviate neuropathic pain behaviors. Researchers utilizing AZD9272 are encouraged to perform dose-response studies to determine the optimal therapeutic window for their specific experimental conditions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. criver.com [criver.com]
- 3. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 4. Effect of a metabotropic glutamate receptor 5 antagonist, MPEP, on the nociceptive response induced by intrathecal injection of excitatory aminoacids, substance P, bradykinin or cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR5 antagonist fenobam induces analgesic conditioned place preference in mice with spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD9272 in Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2][3] The syndrome arises from a mutation in the FMR1 gene, which leads to the silencing of the FMR1 protein (FMRP).[1][2][3] FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis at the synapse, which is essential for synaptic plasticity.[3] Its absence results in a range of cognitive, behavioral, and neurological symptoms.
A key pathological mechanism in FXS is the exaggerated signaling of metabotropic glutamate receptor 5 (mGluR5).[1][4] The "mGluR theory of Fragile X syndrome" posits that in the absence of FMRP, mGluR5-mediated signaling is unchecked, leading to excessive protein synthesis and altered synaptic plasticity, which contribute to the core symptoms of the disorder.[4] This has made mGluR5 a prime therapeutic target, with significant research focused on negative allosteric modulators (NAMs) to dampen this hyperactivity.[1][4][5]
AZD9272 is a novel, potent, and selective mGluR5 negative allosteric modulator.[1] While direct studies of AZD9272 in Fragile X syndrome are not yet widely published, its mechanism of action aligns directly with the therapeutic strategy of correcting the mGluR5 signaling pathway abnormalities central to FXS pathophysiology. These application notes provide a framework for utilizing AZD9272 in preclinical FXS research, based on the extensive body of work with other mGluR5 NAMs.
Mechanism of Action and Signaling Pathway
AZD9272 acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[1] In the context of Fragile X syndrome, where the lack of FMRP leads to excessive mGluR5 signaling, AZD9272 is hypothesized to normalize this pathway.
The proposed signaling cascade is as follows:
-
In the absence of FMRP, glutamate binding to mGluR5 leads to excessive activation of phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
This cascade ultimately leads to an upregulation of local protein synthesis at the synapse, contributing to the immature dendritic spine morphology and impaired synaptic plasticity characteristic of FXS.[1]
By binding to mGluR5, AZD9272 is expected to reduce the receptor's activation by glutamate, thereby dampening the downstream signaling cascade and normalizing protein synthesis.
Preclinical Research Applications and Protocols
Based on studies with other mGluR5 NAMs, AZD9272 can be investigated in various preclinical models of Fragile X syndrome, primarily the Fmr1 knockout (KO) mouse model, to assess its potential to rescue key phenotypes.
Table 1: Summary of Potential Preclinical Endpoints for AZD9272 in Fragile X Syndrome Research
| Category | Endpoint | Description | Typical Assay |
| Biochemical | Protein Synthesis Rates | To determine if AZD9272 normalizes the elevated protein synthesis seen in FXS models. | SUnSET (Surface Sensing of Translation) or [35S]-methionine labeling in hippocampal slices or cultured neurons. |
| Electrophysiological | Long-Term Depression (LTD) | To assess if AZD9272 can correct the exaggerated mGluR5-dependent LTD, a hallmark of FXS. | Field recordings in hippocampal slices. |
| Behavioral | Audiogenic Seizures | To evaluate the effect of AZD9272 on seizure susceptibility, a common phenotype in Fmr1 KO mice. | Exposure of mice to a loud auditory stimulus and monitoring for seizure activity. |
| Marble Burying | To assess repetitive and anxiety-like behaviors. | Quantification of the number of marbles buried by a mouse in a set time. | |
| Social Interaction | To evaluate deficits in social novelty and preference. | Three-chambered social interaction test. | |
| Learning and Memory | To test for improvements in cognitive deficits. | Morris water maze, fear conditioning, or novel object recognition tests. |
Experimental Protocols
Protocol 1: Assessment of Protein Synthesis in Hippocampal Slices
Objective: To determine if AZD9272 normalizes the elevated basal protein synthesis in Fmr1 KO mice.
Materials:
-
Fmr1 KO mice and wild-type (WT) littermates
-
AZD9272
-
Artificial cerebrospinal fluid (aCSF)
-
Puromycin (for SUnSET) or [35S]-methionine
-
Tissue chopper
-
Incubation chamber
-
Western blotting or scintillation counting equipment
Procedure:
-
Prepare acute hippocampal slices (300-400 µm) from Fmr1 KO and WT mice.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Treat a subset of slices from each genotype with a range of concentrations of AZD9272 (or vehicle control) for a predetermined time (e.g., 30-60 minutes).
-
For SUnSET, add puromycin to the aCSF and incubate for a short period (e.g., 10 minutes).
-
For radiolabeling, replace the aCSF with aCSF containing [35S]-methionine and incubate.
-
Harvest the slices and prepare protein lysates.
-
For SUnSET, quantify puromycin incorporation using Western blotting with an anti-puromycin antibody.
-
For radiolabeling, measure the amount of incorporated [35S]-methionine using scintillation counting.
-
Normalize the results to total protein concentration.
Expected Outcome: A dose-dependent reduction in protein synthesis in slices from Fmr1 KO mice treated with AZD9272, bringing the levels closer to those of WT mice.
Protocol 2: Evaluation of Audiogenic Seizure Susceptibility
Objective: To assess the efficacy of AZD9272 in reducing seizure susceptibility in Fmr1 KO mice.
Materials:
-
Fmr1 KO mice
-
AZD9272
-
Vehicle control
-
Sound-attenuating chamber equipped with a loud bell or siren
-
Video recording equipment
Procedure:
-
Administer AZD9272 or vehicle to Fmr1 KO mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the seizure induction.
-
Place a single mouse in the sound-attenuating chamber and allow it to acclimate for 1-2 minutes.
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB) for a defined period (e.g., 60 seconds).
-
Record the behavioral response and score the severity of any seizures (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
Repeat for all mice in the treatment and control groups.
Expected Outcome: A significant reduction in the incidence and/or severity of audiogenic seizures in the AZD9272-treated group compared to the vehicle-treated group.
Conclusion
AZD9272, as a potent and selective mGluR5 NAM, represents a promising tool for Fragile X syndrome research. The protocols outlined above, based on established methodologies in the field, provide a starting point for investigating its potential to correct the underlying pathophysiology and ameliorate the behavioral deficits associated with this disorder. Further studies will be crucial to fully characterize the therapeutic potential of AZD9272 for individuals with Fragile X syndrome.
References
- 1. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD9272 in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZD9272 and other selective metabotropic glutamate receptor 5 (mGluR5) antagonists in preclinical animal models of addiction. The data and protocols are based on established research with compounds that share the same mechanism of action as AZD9272, providing a strong foundation for designing and interpreting experiments with this novel agent.
Introduction
AZD9272 is a selective, centrally nervous system penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in the pathophysiology of addiction, playing a crucial role in the rewarding effects of drugs of abuse and the motivation to seek them. Preclinical studies with other mGluR5 antagonists, such as MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), MPEP (2-methyl-6-(phenylethynyl)-pyridine), and fenobam, have demonstrated their potential in reducing drug-taking and drug-seeking behaviors across various animal models of addiction for substances like cocaine, nicotine, alcohol, and opioids. These findings suggest that AZD9272 holds promise as a therapeutic candidate for substance use disorders.
Mechanism of Action and Signaling Pathway
mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events. In the context of addiction, mGluR5 is highly expressed in brain regions critical for reward and motivation, such as the nucleus accumbens (NAc) and prefrontal cortex. Its signaling is intricately linked with the dopaminergic system, which is a primary target of most drugs of abuse.
Antagonism of mGluR5 by compounds like AZD9272 is thought to exert its anti-addiction effects by modulating downstream signaling pathways that are dysregulated by chronic drug use. This includes the normalization of glutamatergic homeostasis and the reduction of synaptic plasticity changes that underlie compulsive drug-seeking.
Caption: mGluR5 signaling cascade in addiction and the inhibitory action of AZD9272.
Quantitative Data from Animal Models with mGluR5 Antagonists
The following tables summarize the effects of selective mGluR5 antagonists in various animal models of addiction. This data can be used as a reference for designing studies with AZD9272.
Table 1: Effects of mGluR5 Antagonists on Cocaine Self-Administration and Reinstatement
| Compound | Animal Model | Dose Range | Route | Key Findings | Reference |
| MTEP | Rat | 0.1 - 1.0 mg/kg | i.p. | Dose-dependently attenuated cocaine priming-induced reinstatement of drug seeking. | [1] |
| MPEP | Rat | 1 - 3 mg/kg | i.p. | Dose-dependently attenuated cocaine priming-induced reinstatement of drug seeking. | [1] |
| MPEP | Rat | 1 µ g/0.5 µl | Intra-NAc shell | Attenuated cocaine priming-induced reinstatement of drug seeking. | [1] |
| Fenobam | Rat | 30 - 60 mg/kg | p.o. | Inhibited intravenous cocaine self-administration and cocaine-induced reinstatement. | [2] |
| MTEP | Rat | 3 - 10 mg/kg | i.p. | Inhibited intravenous cocaine self-administration. | [3] |
Table 2: Effects of mGluR5 Antagonists on Nicotine Self-Administration and Conditioned Place Preference (CPP)
| Compound | Animal Model | Dose Range | Route | Key Findings | Reference |
| MPEP | Rat | 1 - 9 mg/kg | i.p. | Dose-dependently reduced nicotine self-administration. | [4] |
| MPEP | Mouse | 5 - 20 mg/kg | i.p. | Decreased nicotine self-administration. | [4] |
| MPEP | Rat | Not specified | Not specified | Inhibited nicotine-induced CPP in male rats. | [5] |
Table 3: Effects of mGluR5 Antagonists in Other Addiction Models
| Compound | Animal Model | Substance | Dose Range | Route | Key Findings | Reference | |---|---|---|---|---|---| | MPEP | Mouse | Ethanol | 10 mg/kg | i.p. | Blocked cue-induced reinstatement of alcohol-seeking behavior. |[6] | | MPEP | Mouse | Morphine | 30 mg/kg | i.p. | Inhibited morphine-conditioned reward. |[7] | | MTEP | Rat | Methamphetamine | 1 - 3 mg/kg | i.p. | Reduced methamphetamine-induced and cue-induced seeking. |[8] |
Experimental Protocols
Below are detailed protocols for common animal models of addiction that can be adapted for testing AZD9272.
Protocol 1: Intravenous Drug Self-Administration in Rats
This model assesses the reinforcing properties of a drug.
References
- 1. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marquette.edu [marquette.edu]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. The mGluR5 antagonist MPEP decreased nicotine self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine-induced conditioned place preference in rats: sex differences and the role of mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CUE-INDUCED REINSTATEMENT OF ALCOHOL-SEEKING BEHAVIOR IS ASSOCIATED WITH INCREASED ERK1/2 PHOSPHORYLATION IN SPECIFIC LIMBIC BRAIN REGIONS: BLOCKADE BY THE MGLUR5 ANTAGONIST MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR5 antagonist MPEP decreases operant ethanol self-administration during maintenance and after repeated alcohol deprivations in alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD9272 in CNS Disorders Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic investigation.[2][3] AZD9272, available in radiolabeled forms such as [¹¹C]AZD9272, [¹⁸F]AZD9272, and [³H]AZD9272, serves as a valuable tool for in vitro and in vivo investigation of mGluR5 in the central nervous system (CNS).[2][4] These application notes provide detailed information and protocols for utilizing AZD9272 in CNS disorders research.
A critical consideration when using AZD9272 is its significant binding to monoamine oxidase-B (MAO-B).[5][6] This off-target binding has been observed in human and non-human primate brains and must be accounted for in experimental design and data interpretation.[2][5]
Target Receptors: mGluR5 and MAO-B
Metabotropic Glutamate Receptor 5 (mGluR5):
mGluR5 is predominantly expressed in the postsynaptic density of neurons and is involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been linked to various CNS disorders, including anxiety, depression, Parkinson's disease, and epilepsy.[2][3] AZD9272 acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site and reducing the receptor's response to glutamate.
Monoamine Oxidase-B (MAO-B):
MAO-B is an enzyme located on the outer mitochondrial membrane and is involved in the metabolism of several neurotransmitters, including dopamine. It is a well-established target in the treatment of Parkinson's disease. The binding of AZD9272 to MAO-B is a significant characteristic that can influence experimental outcomes and should be carefully considered, particularly when interpreting imaging data in regions with high MAO-B expression.[5][6]
Quantitative Data
The following tables summarize key quantitative data for AZD9272.
Table 1: Binding Affinity of AZD9272
| Target | Radioligand | Assay | Affinity (Ki) | Species | Reference |
| mGluR5 | [³H]AZD9272 | In vitro competition binding | 6 nM | Non-human primate | [7] |
Table 2: In Vivo Properties of Radiolabeled AZD9272
| Radiotracer | Parameter | Value | Species | Reference |
| [¹¹C]AZD9272 | Brain uptake (5 min post-injection) | ~10% of injected radioactivity | Cynomolgus monkey | [8] |
| [¹⁸F]AZD9272 | Maximum whole brain radioactivity | 4.9–6.7% of injected dose | Cynomolgus monkey | [2] |
| [¹⁸F]AZD9272 | Parent radioligand in plasma (120 min) | 59-64% | Cynomolgus monkey | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures associated with AZD9272 research, the following diagrams are provided.
Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of AZD9272.
Figure 2: General workflow for a PET imaging study using radiolabeled AZD9272.
Figure 3: General workflow for in vitro autoradiography using [³H]AZD9272.
Experimental Protocols
Protocol 1: In Vitro Autoradiography with [³H]AZD9272
This protocol is adapted from procedures described in studies of mGluR5 radioligands.[4][9]
Materials:
-
Frozen brain tissue from the species of interest
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
[³H]AZD9272
-
Non-labeled AZD9272 or a suitable mGluR5 antagonist (for non-specific binding)
-
MAO-B inhibitor (e.g., L-deprenyl) for assessing MAO-B binding
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging screens and cassette
-
Phosphorimager
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen brain block to the cryostat temperature (e.g., -20°C).
-
Cut 20 µm thick coronal or sagittal sections.
-
Thaw-mount the sections onto microscope slides and allow them to air dry.
-
Store slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Total Binding: Incubate sections with 3 nM [³H]AZD9272 in incubation buffer for 60-90 minutes at room temperature.[9]
-
Non-specific Binding (mGluR5): For a parallel set of sections, add a high concentration (e.g., 10 µM) of non-labeled AZD9272 or another mGluR5 antagonist to the incubation solution containing [³H]AZD9272.
-
Assessing MAO-B Binding: To determine the contribution of MAO-B binding, incubate a separate set of sections with [³H]AZD9272 in the presence of a saturating concentration of a selective MAO-B inhibitor.
-
-
Washing:
-
Quickly rinse the slides in ice-cold wash buffer.
-
Perform two additional washes in fresh, ice-cold wash buffer for 5 minutes each to remove unbound radioligand.
-
Briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen in a light-tight cassette.
-
Expose for an appropriate duration (typically several days to weeks, depending on the signal intensity) at -20°C.
-
-
Imaging and Analysis:
-
Scan the phosphor screen using a phosphorimager.
-
Quantify the signal in specific brain regions of interest using appropriate image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Protocol 2: In Vivo PET Imaging with [¹¹C]AZD9272 or [¹⁸F]AZD9272
This protocol provides a general framework for PET imaging studies in non-human primates and can be adapted for human studies, following appropriate ethical and regulatory guidelines. The protocol is based on methodologies reported in the literature.[3][8]
Materials:
-
PET scanner
-
[¹¹C]AZD9272 or [¹⁸F]AZD9272 produced under cGMP conditions
-
Anesthesia (if required for animal studies)
-
Intravenous catheter
-
Arterial line (for blood sampling to determine the arterial input function)
-
Blood sampling and analysis equipment (gamma counter, HPLC)
Procedure:
-
Subject Preparation:
-
For human studies, subjects should typically fast for at least 4-6 hours prior to the scan.
-
For non-human primate studies, animals are typically anesthetized to minimize movement.
-
Position the subject in the PET scanner to ensure the brain is within the field of view.
-
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of [¹¹C]AZD9272 or [¹⁸F]AZD9272. The exact dose will depend on the scanner and the study protocol (e.g., 155 MBq of [¹⁸F]AZD9272 has been used in non-human primates).[2]
-
-
PET Data Acquisition:
-
Start dynamic PET data acquisition simultaneously with the radiotracer injection.
-
Acquire data for 90-120 minutes. The framing protocol can be adjusted to have shorter frames at the beginning to capture the initial kinetics and longer frames later.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan at progressively increasing intervals to measure the concentration of the radiotracer and its metabolites in plasma.
-
Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images with an anatomical MRI of the subject for accurate anatomical localization.
-
Define regions of interest (ROIs) on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using the metabolite-corrected arterial input function to estimate parameters such as the volume of distribution (VT) and binding potential (BPND). A two-tissue compartment model is often appropriate.
-
-
Blocking Studies (Optional):
-
To confirm target engagement or assess the contribution of mGluR5 and MAO-B binding, pre-treatment with a non-labeled mGluR5 antagonist or a MAO-B inhibitor can be performed before the radiotracer injection.[4] A significant reduction in the binding potential would indicate specific binding to the respective target.
-
References
- 1. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium mediated ¹¹C-cyanation and characterization in the non-human primate brain of the novel mGluR5 radioligand [¹¹C]AZD9272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing AZD9272 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a brain-penetrant antagonist with high oral bioavailability, AZD9272 is a valuable tool for in vitro and in vivo studies investigating the role of mGluR5 in various neurological and psychiatric disorders.[1][2] Accurate and consistent preparation of AZD9272 stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of AZD9272 stock solutions for research applications.
Chemical and Physical Properties of AZD9272
A summary of the key chemical and physical properties of AZD9272 is presented in Table 1. This information is essential for accurate molecular weight-based calculations and for understanding the compound's solubility characteristics.
Table 1: Chemical and Physical Properties of AZD9272
| Property | Value | Reference |
| Chemical Name | 3-Fluoro-5-[3-(5-fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
| CAS Number | 327056-26-8 | [3] |
| Molecular Formula | C₁₄H₆F₂N₄O | [3] |
| Molecular Weight | 284.22 g/mol | [3] |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid, powder | N/A |
| Solubility | DMSO: ≥ 7.04 mM (≥ 2 mg/mL) | [3] |
AZD9272 Stock Solution Preparation
The following protocol details the steps for preparing a high-concentration stock solution of AZD9272 in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
AZD9272 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Safety Precautions
-
Always handle AZD9272 powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS, handle with the care required for novel chemical entities.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
Protocol for Preparing a 10 mM AZD9272 Stock Solution in DMSO
-
Calculate the required mass of AZD9272:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 284.22 g/mol x 1000 mg/g = 2.8422 mg
-
-
-
Weigh the AZD9272 powder:
-
Using a calibrated analytical balance, carefully weigh out 2.84 mg of AZD9272 powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the AZD9272 powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath at up to 60°C and/or sonication in an ultrasonic bath can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Stock Solution Dilution Calculations
The following table provides the volumes of DMSO required to prepare common stock solution concentrations from pre-weighed amounts of AZD9272.
Table 2: Preparation of AZD9272 Stock Solutions in DMSO
| Desired Stock Concentration | Mass of AZD9272 | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.518 mL |
| 5 mM | 1 mg | 0.704 mL |
| 10 mM | 1 mg | 0.352 mL |
| 1 mM | 5 mg | 17.592 mL |
| 5 mM | 5 mg | 3.518 mL |
| 10 mM | 10 mg | 3.518 mL |
Storage and Stability
Proper storage of AZD9272 stock solutions is crucial to maintain their integrity and activity over time.
Table 3: Storage Recommendations for AZD9272
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In DMSO | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution.
Experimental Protocols: Working Solution Preparation
For cell-based assays, it is critical to dilute the high-concentration DMSO stock solution to a final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Protocol for Preparing a 10 µM Working Solution
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM AZD9272 stock solution at room temperature.
-
-
Perform serial dilutions (recommended):
-
To minimize the risk of precipitation and ensure accurate dilution, perform a serial dilution. For example, first prepare an intermediate dilution of 1 mM by diluting the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Then, prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in cell culture medium (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).
-
-
Direct dilution (for lower concentrations):
-
Alternatively, for a final concentration of 10 µM from a 10 mM stock, you can perform a direct 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Mix thoroughly:
-
Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.
-
Signaling Pathway and Experimental Workflow
AZD9272 Mechanism of Action: mGluR5 Signaling Pathway
AZD9272 acts as a negative allosteric modulator of mGluR5. The canonical signaling pathway of mGluR5 involves its coupling to Gq/11 proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AZD9272 binds to an allosteric site on the mGluR5 receptor, preventing this downstream signaling cascade.
Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.
Experimental Workflow for Preparing AZD9272 Stock and Working Solutions
The following diagram outlines the general workflow for preparing AZD9272 solutions for experimental use.
References
Application Notes and Protocols for AZD9272 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As an mGluR5 antagonist, AZD9272 holds therapeutic potential for various neurological and psychiatric disorders. Preclinical studies in animal models, particularly in rats, are crucial for elucidating its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and standardized protocols for the administration of AZD9272 to rats via various routes.
While it is known that AZD9272 is orally bioavailable and exhibits a long half-life in rats, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability for different administration routes are not publicly available in the current body of scientific literature.[1][2] One study noted a discriminative half-life of 21.93 to 24.3 hours in rats, indicating a long duration of action. Researchers should consider the protocols outlined below as a guide to perform their own pharmacokinetic and pharmacodynamic studies to establish these key parameters for their specific experimental conditions.
Signaling Pathway of mGluR5 Antagonism
The following diagram illustrates the canonical signaling pathway modulated by mGluR5 and the inhibitory action of AZD9272.
Caption: mGluR5 signaling pathway and the inhibitory effect of AZD9272.
Data Presentation: Pharmacokinetic Parameter Templates
The following tables are templates for summarizing quantitative data from pharmacokinetic studies of AZD9272 in rats. Researchers should populate these tables with their experimentally derived data.
Table 1: Pharmacokinetic Parameters of AZD9272 Following Intravenous (IV) Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | CL (mL/h/kg) | Vd (L/kg) |
| e.g., 1 | Data | Data | Data | Data | Data | Data | Data |
| e.g., 3 | Data | Data | Data | Data | Data | Data | Data |
| e.g., 10 | Data | Data | Data | Data | Data | Data | Data |
Table 2: Pharmacokinetic Parameters of AZD9272 Following Oral (PO) Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | F (%) |
| e.g., 3 | Data | Data | Data | Data | Data | Data |
| e.g., 10 | Data | Data | Data | Data | Data | Data |
| e.g., 30 | Data | Data | Data | Data | Data | Data |
Table 3: Pharmacokinetic Parameters of AZD9272 Following Subcutaneous (SC) Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | F (%) |
| e.g., 3 | Data | Data | Data | Data | Data | Data |
| e.g., 10 | Data | Data | Data | Data | Data | Data |
| e.g., 30 | Data | Data | Data | Data | Data | Data |
Table 4: Pharmacokinetic Parameters of AZD9272 Following Intraperitoneal (IP) Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | F (%) |
| e.g., 3 | Data | Data | Data | Data | Data | Data |
| e.g., 10 | Data | Data | Data | Data | Data | Data |
| e.g., 30 | Data | Data | Data | Data | Data | Data |
F (%) = Bioavailability, calculated as (AUCroute / Doseroute) / (AUCIV / DoseIV) * 100
Experimental Workflow
The diagram below outlines a typical experimental workflow for a pharmacokinetic study of AZD9272 in rats.
Caption: Experimental workflow for a rat pharmacokinetic study.
Experimental Protocols
5.1. Materials and Reagents
-
AZD9272 (powder)
-
Vehicle for solubilization (e.g., 0.5% methylcellulose in water, DMSO, polyethylene glycol 400). The appropriate vehicle should be determined based on the physicochemical properties of AZD9272 and the route of administration.
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Syringes and needles of appropriate gauge
-
Oral gavage needles (for PO administration)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
5.2. Animal Husbandry
-
Species: Male Sprague-Dawley or Wistar rats (weight range: 200-250 g)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water unless fasting is required for the experiment.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.
5.3. Formulation Preparation
-
Accurately weigh the required amount of AZD9272 powder.
-
Prepare the chosen vehicle. For a suspension, slowly add the powder to the vehicle while vortexing to ensure a uniform suspension. For a solution, dissolve the powder in the vehicle, using sonication if necessary.
-
The final concentration should be calculated to deliver the desired dose in an appropriate administration volume.
5.4. Administration Protocols
5.4.1. Intravenous (IV) Administration
-
Anesthetize the rat if necessary, although experienced handlers can perform tail vein injections on restrained, conscious animals.
-
Place the rat in a restraining device, leaving the tail accessible.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle into the lateral tail vein, bevel up.
-
Slowly inject the formulated AZD9272.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Recommended Volume: 1-5 mL/kg.
5.4.2. Oral (PO) Administration by Gavage
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Attach the gavage needle to the syringe containing the AZD9272 formulation.
-
Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus to the pre-measured length. Do not force the needle.
-
Administer the formulation smoothly.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
-
Recommended Volume: 5-10 mL/kg.
5.4.3. Subcutaneous (SC) Administration
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the AZD9272 formulation.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Recommended Volume: 5-10 mL/kg.
5.4.4. Intraperitoneal (IP) Administration
-
Gently restrain the rat, tilting it slightly head-down to move the abdominal organs forward.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the bladder or intestines have not been punctured.
-
Inject the AZD9272 formulation.
-
Withdraw the needle.
-
Recommended Volume: 5-10 mL/kg.
5.5. Blood Sampling
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
The sampling site can be the tail vein (for small, repeated samples) or the retro-orbital sinus (under anesthesia, as a terminal procedure or with experienced personnel).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice.
5.6. Plasma Processing and Storage
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) into clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
5.7. Bioanalysis
-
The concentration of AZD9272 in plasma samples should be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
5.8. Pharmacokinetic Analysis
-
Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Conclusion
These application notes and protocols provide a framework for conducting preclinical studies on the administration of AZD9272 in rats. Due to the lack of publicly available quantitative pharmacokinetic data, it is imperative for researchers to perform their own well-controlled studies to determine the key pharmacokinetic parameters for their specific formulations and experimental designs. Adherence to standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the continued development and understanding of AZD9272.
References
Developing an In Vitro Assay with AZD9272: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It is a potent, orally available compound that readily penetrates the central nervous system.[2] Interestingly, in addition to its high affinity for mGluR5, AZD9272 has been shown to bind to monoamine oxidase-B (MAO-B).[3][4] This dual activity necessitates a comprehensive in vitro characterization to elucidate its pharmacological profile.
These application notes provide detailed protocols for establishing in vitro assays to characterize the activity of AZD9272 on both of its known targets: mGluR5 and MAO-B. The provided methodologies will enable researchers to independently verify its potency and selectivity, crucial steps in the drug development process.
Data Presentation
The following table summarizes the known in vitro quantitative data for AZD9272. Establishing robust in vitro assays as described in this document will allow researchers to generate comparable data for internal and external validation.
| Target | Assay Type | Parameter | Value | Reference |
| Human mGluR5 | Radioligand Binding | Kd | 2.8 nM | Probechem Biochemicals |
| Human MAO-B | Enzymatic Inhibition | Ki | Data not readily available in public domain | N/A |
Signaling Pathways and Experimental Workflow
To understand the assays described, it is essential to visualize the underlying biological processes and the experimental approach.
Experimental Protocols
mGluR5 Functional Assay: Intracellular Calcium Mobilization
This protocol describes a cell-based functional assay to measure the antagonist effect of AZD9272 on mGluR5 by quantifying changes in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293T cells stably expressing human mGluR5 (e.g., Multispan Inc., Cat# C1192).
-
DMEM with GlutaMAX (Gibco, Cat# 10566).
-
Fetal Bovine Serum (FBS), dialyzed.
-
Sodium Pyruvate.
-
Puromycin.
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates.
-
Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM).
-
Probenecid.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
L-Glutamate.
-
AZD9272.
-
Positive control antagonist (e.g., MPEP).
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FDSS).
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T-h-mGluR5 cells in DMEM supplemented with 10% dialyzed FBS, 2 mM sodium pyruvate, and 1 µg/mL puromycin at 37°C in a 5% CO2 incubator.
-
Harvest cells and plate them in poly-D-lysine coated 96-well plates at a density of 50,000 - 80,000 cells per well.[5]
-
Incubate for 24 hours to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a working solution of the calcium-sensitive dye in HBSS/HEPES buffer containing probenecid as per the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye working solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of AZD9272, MPEP (positive control), and vehicle (negative control) in HBSS/HEPES buffer.
-
Using a fluorescence plate reader with liquid handling, add the compound solutions to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Receptor Stimulation and Measurement:
-
Prepare a stock solution of L-glutamate in HBSS/HEPES buffer. The final concentration to achieve an EC80 response should be empirically determined but typically falls within the range of 10-100 µM.[6]
-
Set the fluorescence plate reader to record kinetic fluorescence readings (e.g., excitation at ~490 nm and emission at ~520 nm for Fluo-8).
-
Establish a stable baseline reading for approximately 20 seconds.
-
Inject the L-glutamate solution into the wells to stimulate the mGluR5 receptors.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decay of the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known antagonist (0% activity).
-
Generate a concentration-response curve for AZD9272 and calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
-
MAO-B Enzymatic Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of AZD9272 on recombinant human MAO-B enzyme.
Materials:
-
Recombinant human MAO-B (e.g., Sigma-Aldrich).
-
MAO-B substrate (e.g., Kynuramine).
-
Phosphate buffer (0.1 M, pH 7.4).
-
AZD9272.
-
Positive control MAO-B inhibitor (e.g., Selegiline).
-
2N NaOH.
-
96-well black plates.
-
Fluorometric plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MAO-B in phosphate buffer. The final concentration should be optimized for the assay, for example, 0.015 mg/mL.[6]
-
Prepare a stock solution of Kynuramine in deionized water. The final concentration in the assay is typically around 20 µM.[6]
-
Prepare serial dilutions of AZD9272, selegiline (positive control), and vehicle (negative control) in phosphate buffer with a small percentage of DMSO (e.g., <2%).
-
-
Assay Procedure:
-
To the wells of a 96-well black plate, add 100 µL of the diluted AZD9272, selegiline, or vehicle solutions.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[6]
-
Initiate the enzymatic reaction by adding 50 µL of the Kynuramine substrate solution to each well.
-
Incubate the plate for 20 minutes at 37°C.[6]
-
Terminate the reaction by adding 75 µL of 2N NaOH to each well.[6]
-
-
Measurement and Data Analysis:
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader with excitation at approximately 310 nm and emission at approximately 380 nm.[6]
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of selegiline (0% activity).
-
Generate a concentration-response curve for AZD9272 and calculate the IC50 value.
-
If desired, determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of AZD9272. By employing both a cell-based functional assay for mGluR5 and a biochemical enzymatic assay for MAO-B, researchers can obtain a comprehensive understanding of the compound's potency and selectivity. This information is critical for interpreting data from more complex biological systems and for guiding further drug development efforts. It is recommended that all assay conditions, particularly enzyme and substrate concentrations, be empirically optimized to ensure robust and reproducible results.
References
- 1. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress | Journal of Neuroscience [jneurosci.org]
- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for AZD9272 in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9272 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] While direct behavioral studies in mice using AZD9272 have not been extensively published, a significant body of research on other mGluR5 NAMs provides a strong rationale for its investigation in various behavioral paradigms. mGluR5 is implicated in the pathophysiology of several central nervous system (CNS) disorders, including anxiety, depression, and cognitive deficits.[2][3] These application notes provide a comprehensive guide for researchers interested in exploring the behavioral effects of AZD9272 in mice, drawing upon existing knowledge of mGluR5 pharmacology and preclinical behavioral models.
Mechanism of Action: AZD9272 acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate.[1] mGluR5 is a G-protein coupled receptor that, upon activation, primarily signals through the Gqα pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[4] It also modulates the function of other receptors, notably the NMDA receptor.[5] By dampening mGluR5 signaling, AZD9272 can influence synaptic plasticity and neuronal excitability, which are key processes underlying various behaviors.
Data Presentation: Predicted Efficacy of AZD9272 in Murine Behavioral Models Based on other mGluR5 NAMs
The following table summarizes the expected outcomes of AZD9272 administration in common mouse behavioral tests, based on published data for other selective mGluR5 NAMs such as MPEP, MTEP, CTEP, and GRN-529.
| Behavioral Domain | Behavioral Test | Mouse Model | Predicted Effect of AZD9272 | Reference Compounds & Supporting Evidence |
| Anxiety | Marble Burying Test | Standard Strains (e.g., C57BL/6J) | Decrease in the number of marbles buried | VU0431316, another mGluR5 NAM, showed dose-proportional anxiolytic effects in this model.[6] |
| Elevated Plus Maze | Standard Strains (e.g., C57BL/6J) | Increase in time spent in and entries into the open arms | mGluR5 knockout mice exhibit reduced anxiety-like behaviors.[4] | |
| Stress-Induced Hyperthermia | Standard Strains (e.g., C57BL/6J) | Attenuation of the stress-induced increase in body temperature | GRN-529 demonstrated efficacy in this model.[7] | |
| Depression | Forced Swim Test | Standard Strains (e.g., C57BL/6J) | Decrease in immobility time | Both mGluR5 NAMs and genetic deletion of mGluR5 have shown antidepressant-like activity in this test.[8] MTEP has also been shown to be effective.[9] |
| Tail Suspension Test | Standard Strains (e.g., C57BL/6J) | Decrease in immobility time | mGluR5 NAMs have demonstrated antidepressant-like effects in this paradigm.[8][9] | |
| Cognition | Morris Water Maze | Alzheimer's Disease Models (e.g., APPswe/PS1ΔE9) | Improvement in spatial learning and memory | Chronic administration of the mGluR5 NAM CTEP reversed cognitive decline in an Alzheimer's disease mouse model.[10] |
| Novel Object Recognition | Standard Strains (e.g., C57BL/6J) | Potential for improvement, though some NAMs have shown impairment | GRN-529 was reported to impair social odor recognition.[7] Careful dose-response studies are crucial. | |
| Repetitive Behaviors | Marble Burying Test | Autism Spectrum Disorder Models (e.g., BTBR T+tf/J) | Decrease in repetitive digging and burying behavior | The mGluR5 antagonist MPEP reduced marble burying in Fmr1 KO mice.[11] |
| Self-Grooming | Autism Spectrum Disorder Models (e.g., BTBR T+tf/J) | Reduction in excessive self-grooming behavior | The mGluR5 NAM GRN-529 and the antagonist MPEP reduced high levels of repetitive self-grooming in BTBR mice.[12] |
Experimental Protocols
The following are detailed protocols for key behavioral experiments to assess the effects of AZD9272 in mice.
Protocol 1: Assessment of Anxiolytic-like Activity using the Marble Burying Test
Objective: To determine if AZD9272 reduces anxiety-related repetitive and defensive burying behavior in mice.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding (e.g., corncob), 5 cm deep
-
20 small glass marbles (approx. 1.5 cm in diameter)
-
AZD9272
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)
-
Timer
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer AZD9272 or vehicle to the mice. A suggested starting dose range, based on rat studies with AZD9272 and mouse studies with other mGluR5 NAMs, is 1-30 mg/kg. The route of administration (oral or intraperitoneal) and pretreatment time should be determined based on pharmacokinetic data if available, or a standard 30-60 minute pretreatment time can be used.
-
Test Initiation: Place each mouse individually into a cage containing 5 cm of clean bedding with 20 marbles evenly spaced on the surface.
-
Test Duration: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A blinded observer should perform the scoring.
-
Data Analysis: Compare the number of marbles buried between the AZD9272-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of Antidepressant-like Effects using the Forced Swim Test
Objective: To assess the potential antidepressant-like properties of AZD9272 by measuring its effect on immobility time in a stressful situation.
Materials:
-
Glass or clear plastic cylinders (25 cm high, 10 cm in diameter)
-
Water (23-25°C), filled to a depth of 15 cm
-
AZD9272
-
Vehicle
-
Syringes and needles
-
Timer
-
Video recording equipment (optional, for later scoring)
-
Towels for drying the mice
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer AZD9272 or vehicle at predetermined doses (e.g., 1-30 mg/kg).
-
Pre-swim (optional but recommended for some strains): On the day before the test, place each mouse in the swim cylinder for 15 minutes. This can reduce variability in the test session.
-
Test Session: 30-60 minutes after drug administration, gently place each mouse into the cylinder filled with water.
-
Test Duration: The test session is typically 6 minutes long.
-
Scoring: An observer, blind to the treatment conditions, should record the total time the mouse spends immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.
-
Post-test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a clean, warm cage.
-
Data Analysis: Analyze the immobility times between groups using a one-way ANOVA followed by appropriate post-hoc tests.
Protocol 3: Investigating Effects on Spatial Learning and Memory with the Morris Water Maze
Objective: To evaluate the impact of AZD9272 on hippocampus-dependent spatial learning and memory.
Materials:
-
A large circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white or black tempera paint.
-
A hidden escape platform (10-15 cm in diameter) submerged 1-1.5 cm below the water surface.
-
Various extra-maze visual cues placed around the pool.
-
AZD9272
-
Vehicle
-
Syringes and needles
-
Video tracking system and software.
-
Timer
Procedure:
-
Habituation: Handle the mice for several days before the start of the experiment. Acclimate them to the testing room for 1 hour before each session.
-
Drug Administration: Administer AZD9272 or vehicle daily, 30-60 minutes before the training trials.
-
Acquisition Phase (e.g., 5-7 days):
-
Each day, each mouse undergoes four training trials.
-
For each trial, gently place the mouse into the pool facing the wall at one of four randomly chosen starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the swim path for each trial.
-
-
Probe Trial: 24 hours after the last training trial, remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latencies across training days using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the treatment groups using a one-way ANOVA.
-
Mandatory Visualizations
Signaling Pathway of mGluR5
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of AZD9272.
Experimental Workflow for a Murine Behavioral Study with AZD9272
Caption: General workflow for conducting a behavioral study with AZD9272 in mice.
Logical Relationship of mGluR5 NAMs in Preclinical Behavioral Models
Caption: Predicted behavioral effects of mGluR5 NAMs like AZD9272 in mice.
References
- 1. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0431316: a negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Pharmacological mGluR5 Inhibition Prevents Cognitive Impairment and Reduces Pathogenesis in an Alzheimer Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Group I metabotropic glutamate receptor antagonists alter select behaviors in a mouse model for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negative Allosteric Modulation of the mGluR5 Receptor Reduces Repetitive Behaviors and Rescues Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZD9272 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AZD9272 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is AZD9272 and what is its primary mechanism of action?
A1: AZD9272 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site to inhibit its function.[2] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and stimulates the hydrolysis of phosphatidylinositol.[3]
Q2: What are the recommended starting concentrations for AZD9272 in in vitro assays?
A2: Based on its high potency, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The reported IC50 values for AZD9272 are in the low nanomolar range for both human and rat mGluR5, making it effective at these concentrations.[1]
Q3: What cell lines are suitable for testing AZD9272?
A3: Cell lines endogenously expressing mGluR5 or recombinant cell lines overexpressing the receptor are ideal. Commonly used cell lines for mGluR5 research include HEK293 or CHO cells stably transfected with the mGluR5 gene.[4][5] Some Hodgkin Lymphoma cell lines like L-1236 and KM-H2 also show high mGluR5 expression.[6]
Q4: How should I prepare and store AZD9272 stock solutions?
A4: AZD9272 is soluble in dimethyl sulfoxide (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate assay buffer, ensuring the final DMSO concentration in the cell culture medium is typically below 0.5% to avoid solvent-induced cytotoxicity.[7]
Q5: Are there any known off-target effects of AZD9272 that I should be aware of?
A5: Yes, studies have shown that AZD9272 can also bind to monoamine oxidase-B (MAO-B).[8][9] This off-target binding is something to consider, especially at higher concentrations, as it could potentially influence experimental outcomes. It is advisable to use the lowest effective concentration of AZD9272 to minimize the risk of off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for AZD9272
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of AZD9272 from a new stock aliquot for each experiment. | The compound may degrade in aqueous assay buffers or after multiple freeze-thaw cycles. |
| DMSO Concentration Variability | Ensure the final DMSO concentration is consistent across all wells, including controls. | Varying DMSO concentrations can affect enzyme activity and cell membrane permeability, leading to inconsistent results.[10][11][12] |
| Cell Health and Passage Number | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. | Cellular response to stimuli can vary with cell passage number and overall health. |
| Assay Incubation Times | Strictly adhere to and standardize all incubation times for compound treatment and agonist stimulation. | Variations in incubation times can lead to variability in the measured response. |
Issue 2: High Background Signal in Calcium Mobilization Assays (e.g., FLIPR)
| Potential Cause | Troubleshooting Step | Rationale |
| Autofluorescence of AZD9272 | Run a control plate with AZD9272 in the absence of cells to check for intrinsic fluorescence at the assay wavelengths. | The compound itself may be fluorescent, contributing to the background signal. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell line. | Inadequate dye loading can lead to a poor signal-to-noise ratio.[13] |
| Cell Clumping or Uneven Seeding | Ensure a single-cell suspension and even cell seeding in the microplate wells. | Clumped or unevenly distributed cells can cause variability in the baseline fluorescence. |
| Leaky Cell Membranes | Check cell viability. Ensure cells are not overly confluent, which can lead to cell death and membrane leakage. | Damaged cells can leak dye, increasing the background fluorescence. |
Issue 3: No or Weak Response to AZD9272 in a Phosphatidylinositol (PI) Hydrolysis Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Labeling | Optimize the concentration of [3H]-myo-inositol and the labeling time. | Insufficient incorporation of the radiolabel will result in a weak signal. |
| Low Receptor Expression | Confirm mGluR5 expression levels in your cell line using techniques like Western blot or qPCR. | A weak response may be due to a low number of target receptors. |
| Problem with Agonist Stimulation | Verify the activity and concentration of the mGluR5 agonist used to stimulate the PI hydrolysis. | The agonist may have degraded or is being used at a suboptimal concentration. |
| Assay Quenching | Ensure that the scintillation cocktail is compatible with your assay buffer and that there are no quenching agents present. | Quenching will reduce the detected radioactive signal. |
Data Presentation
Table 1: In Vitro Potency of AZD9272
| Parameter | Species | Assay Type | Value |
| IC50 | Human mGluR5 | Calcium Mobilization | 7.6 nM |
| IC50 | Rat mGluR5 | Calcium Mobilization | 2.6 nM |
Data compiled from publicly available sources.[1]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Initial Screening Concentration Range | Dose-Response Concentration Range |
| Calcium Mobilization | 10 nM - 1 µM | 0.1 nM - 10 µM (10-point curve) |
| Phosphatidylinositol Hydrolysis | 10 nM - 1 µM | 0.1 nM - 10 µM (10-point curve) |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay using a Fluorescence Plate Reader (e.g., FLIPR)
-
Cell Plating: Seed HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well.[5] Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of AZD9272 in assay buffer. Add 50 µL of the AZD9272 dilutions or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Configure the instrument to add 50 µL of an mGluR5 agonist (e.g., Glutamate at its EC80 concentration) to each well.[4] Continuously record the fluorescence signal for at least 90-120 seconds post-agonist addition.
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known mGluR5 antagonist (100% inhibition). Plot the normalized response against the log of the AZD9272 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Protocol 2: Phosphatidylinositol (PI) Hydrolysis Assay
-
Cell Labeling: Seed mGluR5-expressing cells in 24-well plates. Once confluent, label the cells overnight with [3H]-myo-inositol in inositol-free medium.
-
Compound Treatment: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Pre-incubate the cells with various concentrations of AZD9272 or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add an mGluR5 agonist (e.g., Glutamate) to stimulate PI hydrolysis. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. The reaction is typically stopped by the addition of ice-cold perchloric acid.
-
Inositol Phosphate (IP) Separation: Neutralize the samples and separate the total inositol phosphates using anion-exchange chromatography columns.
-
Measurement and Analysis: Quantify the amount of [3H]-inositol phosphates in each sample using liquid scintillation counting. Determine the concentration of AZD9272 that inhibits 50% of the agonist-stimulated IP production (IC50).
Mandatory Visualizations
Caption: Simplified mGluR5 signaling pathway.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hodgkin Lymphoma Cell Lines and Tissues Express mGluR5: A Potential Link to Ophelia Syndrome and Paraneoplastic Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Specificity of AZD9272: A Guide to Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing AZD9272, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), understanding and mitigating potential off-target effects is paramount for the generation of robust and reproducible data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation due to the known off-target activity of AZD9272, primarily its interaction with monoamine oxidase-B (MAO-B).
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of AZD9272?
A1: The primary and most significant off-target of AZD9272 is monoamine oxidase-B (MAO-B).[1][2][3][4] This interaction is important to consider when designing experiments and interpreting data, as MAO-B inhibition can lead to physiological effects independent of mGluR5 modulation.
Q2: Why am I observing effects that are inconsistent with mGluR5 signaling?
A2: If you are observing cellular or physiological effects that do not align with the known downstream signaling of mGluR5 (e.g., modulation of PLC/IP3/Ca2+ pathways), it is highly probable that these effects are mediated by the inhibition of MAO-B by AZD9272.[1][2] It is crucial to dissect the contribution of each target to the observed phenotype.
Q3: How can I confirm if the observed effects are on-target (mGluR5) or off-target (MAO-B)?
A3: Several experimental approaches can be employed to differentiate between on-target and off-target effects. These include:
-
Using a structurally different mGluR5 NAM: Replicating the experiment with a different, structurally unrelated mGluR5 NAM that does not have affinity for MAO-B can help confirm if the effect is mediated through mGluR5.
-
Employing a selective MAO-B inhibitor: Use a well-characterized and selective MAO-B inhibitor (e.g., selegiline) to see if it phenocopies the effects observed with AZD9272.
-
Target knockdown experiments: Utilize siRNA or shRNA to specifically knockdown the expression of either mGluR5 or MAO-B and observe how the response to AZD9272 is altered.
-
Rescue experiments: In a system where the target has been knocked down, re-introducing a version of the target that is resistant to the knockdown but still functional can help to confirm on-target effects.
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Cellular Response
Possible Cause: The observed phenotype may be a result of MAO-B inhibition rather than mGluR5 modulation.
Troubleshooting Steps:
-
Review Signaling Pathways: Familiarize yourself with the distinct downstream signaling pathways of mGluR5 and MAO-B (see diagrams below). This will help in selecting appropriate biomarkers to differentiate the two.
-
Perform a Concentration-Response Curve: Determine the potency of AZD9272 for the observed effect. Comparing this to the known potencies for mGluR5 and MAO-B can provide initial clues.
-
Conduct Control Experiments:
-
Positive Control (On-Target): Use a known mGluR5 agonist (e.g., CHPG) or a different NAM to confirm the expected on-target response in your system.
-
Positive Control (Off-Target): Treat your experimental system with a selective MAO-B inhibitor (e.g., selegiline) to determine the phenotype associated with MAO-B inhibition.
-
Negative Control: Include a vehicle control in all experiments.
-
-
Target Validation:
-
siRNA Knockdown: Perform siRNA-mediated knockdown of mGluR5 and MAO-B individually. If the effect of AZD9272 is diminished upon mGluR5 knockdown, it is likely an on-target effect. Conversely, if the effect is lost with MAO-B knockdown, it is an off-target effect.
-
Issue 2: Difficulty in Determining the Optimal Concentration of AZD9272
Possible Cause: The therapeutic window to achieve mGluR5 modulation without significant MAO-B inhibition may be narrow.
Troubleshooting Steps:
-
Titration Experiment: Perform a careful titration of AZD9272 in your experimental system. Start with concentrations well below the reported IC50 for mGluR5 and gradually increase the dose.
-
Monitor On- and Off-Target Markers: At each concentration of AZD9272, measure a specific downstream marker for both mGluR5 activation (e.g., intracellular calcium release) and MAO-B activity (e.g., using a commercial MAO activity assay). This will help to identify a concentration range where mGluR5 is modulated with minimal impact on MAO-B.
Data Presentation
Table 1: Target Profile of AZD9272
| Target | Target Type | Known Interaction |
| mGluR5 | G-protein coupled receptor | Negative Allosteric Modulator (Primary Target) |
| MAO-B | Enzyme (Monoamine Oxidase) | Inhibition (Primary Off-Target)[1][2][3][4] |
Note: Specific Ki or IC50 values for AZD9272 at both mGluR5 and MAO-B from a head-to-head comparison are not consistently reported in the public literature. Researchers should empirically determine the potency in their specific assay system.
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using siRNA
Objective: To determine whether the observed effect of AZD9272 is mediated by mGluR5 or MAO-B.
Methodology:
-
Cell Culture: Plate cells expressing both mGluR5 and MAO-B at an appropriate density.
-
siRNA Transfection:
-
Transfect one set of cells with siRNA targeting mGluR5.
-
Transfect a second set of cells with siRNA targeting MAO-B.
-
Transfect a third set of cells with a non-targeting (scramble) siRNA as a negative control.
-
-
Incubation: Allow cells to incubate for 48-72 hours to ensure sufficient knockdown of the target proteins.
-
Verification of Knockdown: Harvest a subset of cells from each group and verify the knockdown efficiency by Western blot or qPCR.
-
AZD9272 Treatment: Treat the remaining cells from each group with the desired concentration of AZD9272 or vehicle.
-
Phenotypic Assay: Perform the specific assay to measure the biological response of interest.
-
Data Analysis: Compare the effect of AZD9272 in the mGluR5 knockdown, MAO-B knockdown, and scramble control groups.
-
On-target effect: The effect of AZD9272 will be significantly reduced or abolished in the mGluR5 knockdown cells compared to the scramble control.
-
Off-target effect: The effect of AZD9272 will be significantly reduced or abolished in the MAO-B knockdown cells compared to the scramble control.
-
Protocol 2: Competition Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AZD9272 for mGluR5 and MAO-B.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express either mGluR5 or MAO-B.
-
For mGluR5 Binding:
-
Radioligand: Use a known mGluR5 radioligand such as [³H]ABP688 or [¹¹C]ABP688.
-
Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled AZD9272.
-
-
For MAO-B Binding:
-
Radioligand: Use a known MAO-B radioligand such as [³H]L-deprenyl or [¹¹C]L-deprenyl-D2.[2]
-
Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled AZD9272.
-
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Plot the percentage of specific binding against the concentration of AZD9272. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
improving AZD 9272 signal-to-noise ratio in PET imaging
Welcome to the technical support center for AZD9272 PET imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and troubleshooting common issues to improve the signal-to-noise ratio in their PET studies.
Frequently Asked Questions (FAQs)
Q1: What is AZD9272 and why is it used in PET imaging?
AZD9272 is a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5), which is a target of interest in a variety of central nervous system (CNS) disorders.[1][2][3] When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), it becomes a radioligand that allows for the in-vivo visualization and quantification of mGluR5 distribution and density in the brain using Positron Emission Tomography (PET).[2][3]
Q2: What are the differences between [11C]AZD9272 and [18F]AZD9272?
The choice between [11C]AZD9272 and [18F]AZD9272 depends on the specific research question and logistical considerations.
| Feature | [11C]AZD9272 | [18F]AZD9272 |
| Half-life | 20.4 minutes | 109.8 minutes |
| Positron Energy | Higher | Lower |
| Image Resolution | Good | Potentially higher than 11C |
| Production | Requires an on-site cyclotron | Can be produced at a central radiopharmacy and shipped |
| Scan Duration | Shorter scan times | Allows for longer scan times and imaging at later time points |
| Metabolism | Slower metabolism with hydrophilic radiometabolites | High metabolic stability[2] |
Q3: What is the expected biodistribution of AZD9272 in the brain?
In non-human primates, both [11C]AZD9272 and [18F]AZD9272 have shown a distinct regional distribution pattern. High uptake is typically observed in the striatum, with lower binding in the thalamus and frontal cortex, and the lowest levels in the cerebellum and occipital cortex.[2]
Q4: Does AZD9272 have off-target binding?
Yes, studies have indicated that AZD9272 exhibits binding to monoamine oxidase-B (MAO-B) in addition to mGluR5.[2] This is an important consideration when interpreting the PET signal, as it may not solely represent mGluR5 density.
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor signal-to-noise ratio in AZD9272 PET imaging studies.
Issue 1: Low overall brain uptake of the radiotracer.
Possible Causes:
-
Poor Radiochemical Purity: The presence of impurities can reduce the amount of active radioligand available to cross the blood-brain barrier and bind to the target.
-
Low Molar Activity: Low molar activity can lead to saturation of the mGluR5 receptors by the non-radioactive form of the ligand, reducing the specific binding of the radiolabeled tracer.
-
Incorrect Formulation: The pH and composition of the formulation can affect the stability and bioavailability of the radiotracer.
-
Subject-Specific Factors: Individual differences in physiology, such as altered blood-brain barrier integrity, can influence tracer uptake.
Troubleshooting Steps:
-
Verify Radiochemical Purity:
-
Perform quality control checks (e.g., HPLC) on each batch of the radiotracer to ensure purity is >95%.
-
-
Optimize Molar Activity:
-
Aim for high molar activity to maximize the signal from specific binding.
-
-
Check Formulation:
-
Ensure the radiotracer is formulated in a sterile, pyrogen-free solution at the correct pH.
-
-
Review Subject Preparation:
-
Ensure consistent and appropriate subject preparation protocols.
-
Issue 2: High background noise and poor image contrast.
Possible Causes:
-
Patient Motion: Movement during the scan can cause blurring and artifacts, reducing image quality.[4][5]
-
Suboptimal Acquisition and Reconstruction Parameters: Incorrectly set parameters can introduce noise and degrade image quality.
-
Presence of Radiometabolites: Radioactive metabolites that can cross the blood-brain barrier may contribute to non-specific background signal.[2][6]
-
Scatter and Random Coincidences: Physical limitations of PET imaging that can increase background noise.
Troubleshooting Steps:
-
Minimize Patient Motion:
-
Use head fixation devices to minimize movement during brain scans.
-
Clearly instruct subjects to remain still during the acquisition.
-
-
Optimize Imaging Protocol:
-
Adjust acquisition duration. Longer scan times can improve counting statistics and reduce noise, but this needs to be balanced with the potential for patient motion.
-
Optimize reconstruction algorithms (e.g., OSEM with appropriate iterations and subsets) and apply necessary corrections (attenuation, scatter, randoms).
-
-
Account for Radiometabolites:
-
Perform metabolite analysis of blood samples to determine the fraction of parent tracer over time.[2] This information can be used in kinetic modeling to separate specific binding from non-specific uptake.
-
-
Implement Quality Control for the Scanner:
-
Regularly perform scanner quality control to ensure optimal performance.
-
Issue 3: Inconsistent or unexpected regional distribution of the tracer.
Possible Causes:
-
Off-Target Binding: As mentioned, AZD9272 binds to MAO-B, which can alter the expected distribution pattern based on mGluR5 alone.[2]
-
Pharmacological Interactions: Prior or concurrent administration of other drugs could potentially interfere with AZD9272 binding.
-
Pathophysiological Changes: In disease models or patients, the expression of mGluR5 or MAO-B may be altered, leading to a different distribution pattern compared to healthy controls.
Troubleshooting Steps:
-
Consider Off-Target Binding in Analysis:
-
When interpreting results, acknowledge the contribution of MAO-B binding to the overall signal. Blocking studies with a selective MAO-B inhibitor could be performed to isolate the mGluR5 component.
-
-
Thoroughly Screen Subjects:
-
Review the medication history of subjects to identify any potentially interacting drugs.
-
-
Correlate with Other Modalities:
-
Where possible, correlate PET findings with other imaging or biological data (e.g., MRI for anatomical reference, post-mortem tissue analysis) to better understand the underlying biology.
-
Experimental Protocols
Protocol 1: Radiometabolite Analysis
Objective: To determine the percentage of unchanged [18F]AZD9272 in plasma over the course of the PET scan.
Materials:
-
Arterial blood samples collected at various time points post-injection.
-
Acetonitrile for protein precipitation.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Reference standard of non-radioactive AZD9272.
Methodology:
-
Collect arterial blood samples at predefined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after radiotracer injection.[2]
-
Immediately centrifuge the blood samples to separate plasma.
-
To a known volume of plasma, add a known volume of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject a known volume into the radio-HPLC system.
-
Analyze the chromatogram to identify the peak corresponding to the parent radiotracer (by comparing the retention time with the non-radioactive standard) and any radiometabolite peaks.
-
Calculate the percentage of radioactivity corresponding to the parent compound at each time point by integrating the peak areas.
Visualizations
Caption: Workflow for AZD9272 PET Imaging from Preparation to Analysis.
Caption: Troubleshooting logic for poor signal-to-noise in AZD9272 PET.
Caption: Binding characteristics of the AZD9272 radioligand.
References
- 1. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cme.lww.com [cme.lww.com]
- 5. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks [mdpi.com]
Technical Support Center: Optimizing AZD9272 PET Scan Acquisition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD9272 for Positron Emission Tomography (PET) imaging. The following information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the acquisition of AZD9272 PET scan data.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Insufficient injected dose. | While human dose is not yet established, non-human primate studies with ¹⁸F-AZD9272 used approximately 155 MBq.[1] Ensure injected activity is appropriate for the scanner and subject, keeping in mind the estimated effective dose of 0.017 mSv/MBq.[1][2] |
| Scan acquisition time is too short. | For dynamic scans in non-human primates, a duration of 120 minutes has been used.[1] Consider extending the acquisition time to improve counting statistics. | |
| Suboptimal image reconstruction parameters. | Use iterative reconstruction algorithms (e.g., OSEM) with resolution recovery (PSF) and time-of-flight (TOF) information if available. | |
| Image Artifacts (General) | Patient motion during the scan. | Use head restraints and instruct the subject to remain still. Motion correction software can be applied during reconstruction. |
| Metallic implants (e.g., dental fillings). | These can cause attenuation correction artifacts. Review non-attenuation-corrected images to verify if areas of high uptake are genuine. | |
| Misalignment between PET and CT/MR scans. | Ensure proper patient positioning and co-registration of the anatomical and functional images. Respiratory motion can be a factor in whole-body scans. | |
| High Uptake in Non-Target Tissues | Physiological uptake. | High uptake of ¹⁸F-AZD9272 is expected in the liver and small intestine, with moderate uptake in the kidneys.[1][2] This is a normal part of the tracer's biodistribution. |
| Off-target binding. | AZD9272 has been shown to have some binding to monoamine oxidase-B (MAO-B).[1] Consider this in the interpretation of results, especially in regions with high MAO-B density. | |
| Inconsistent Quantification | Variability in radiotracer metabolism. | ¹⁸F-AZD9272 shows high metabolic stability, with about 59-64% of the parent compound remaining in plasma at 120 minutes in non-human primates.[1][2] However, variations can occur. Arterial blood sampling and metabolite analysis are recommended for accurate kinetic modeling. |
| Incorrect definition of regions of interest (ROIs). | Ensure consistent and accurate ROI delineation based on a co-registered anatomical MRI. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended injected dose of ¹⁸F-AZD9272 for a human PET scan?
A1: While definitive human studies are not yet widely published, studies in non-human primates have used an injected radioactivity of 155 MBq for brain PET scans.[1] The estimated effective radiation dose for ¹⁸F-AZD9272 is approximately 0.017 mSv/MBq.[1][2] Any human imaging protocol should be established and approved by the relevant institutional review board (IRB) and radiation safety committee.
Q2: What is the optimal uptake period before starting the scan?
A2: For dynamic scanning to allow for kinetic modeling, the acquisition should begin at the time of radiotracer injection. In non-human primate studies with ¹⁸F-AZD9272, dynamic scans were performed for 120 minutes.[1]
Q3: What are the expected areas of high and low uptake in the brain?
A3: Based on studies with both ¹¹C-AZD9272 and ¹⁸F-AZD9272, the highest uptake is expected in the striatum, followed by the thalamus and frontal cortex. The lowest uptake is typically seen in the cerebellum and occipital cortex.[1][3]
Q4: What kinetic model is most appropriate for analyzing ¹⁸F-AZD9272 PET data?
A4: A two-tissue compartment model (2TC) is often suitable for tracers with specific binding. Graphical analysis (e.g., Logan plot) can also be used to estimate the total distribution volume (VT). For ¹⁸F-AZD9272, it has been shown that a graphical analysis with a shorter scan duration (e.g., 75 minutes) could provide reliable VT estimates.[1]
Q5: How does ¹⁸F-AZD9272 compare to ¹¹C-AZD9272?
A5: ¹⁸F-AZD9272 offers several advantages over ¹¹C-AZD9272, including a longer half-life (110 minutes vs. 20 minutes), which allows for imaging at later time points and distribution to centers without a cyclotron. The lower positron energy of ¹⁸F also allows for higher image resolution.[1]
Experimental Protocols
¹⁸F-AZD9272 Dynamic Brain PET Scan in a Non-Human Primate (Example)
-
Subject Preparation: The subject is fasted for at least 4 hours prior to the scan. Anesthesia is induced and maintained throughout the procedure.
-
Radiotracer Administration: An intravenous bolus of 155 MBq of ¹⁸F-AZD9272 is administered.
-
PET Acquisition: A dynamic PET scan is initiated simultaneously with the radiotracer injection. The scan duration is 120 minutes.
-
Blood Sampling: An automated blood sampling system can be used to measure continuous radioactivity for the initial minutes, followed by manual arterial blood sampling at predefined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) for metabolite analysis.[1]
-
Image Reconstruction: Images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm, incorporating corrections for attenuation (using a co-registered CT or MR), scatter, and randoms. Point spread function (PSF) modeling is recommended for improved resolution.
-
Data Analysis: Time-activity curves (TACs) are generated for various brain regions of interest. A metabolite-corrected arterial input function is used for kinetic modeling to determine parameters such as the total distribution volume (VT).
Visualizations
Caption: Signaling pathway of mGluR5 and the inhibitory action of AZD9272.
Caption: Experimental workflow for a dynamic AZD9272 PET scan.
Caption: Troubleshooting logic for common AZD9272 PET imaging issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium mediated ¹¹C-cyanation and characterization in the non-human primate brain of the novel mGluR5 radioligand [¹¹C]AZD9272 [pubmed.ncbi.nlm.nih.gov]
AZD99272 Technical Support Center: Optimizing Dose-Response Curve Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using AZD9272. AZD9272 is a selective, orally active, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure robust and reliable experimental outcomes.
Understanding the Dose-Response Relationship of AZD9272
AZD9272 inhibits mGluR5 signaling, which is involved in a variety of neurological processes. A dose-response curve is essential for quantifying its potency and efficacy. The following table presents a hypothetical, yet representative, dose-response dataset for AZD9272 in an in vitro assay measuring the inhibition of a glutamate-induced response.
Data Presentation: Hypothetical AZD9272 Dose-Response Data
| AZD9272 Concentration (nM) | % Inhibition of mGluR5 Activity |
| 0.1 | 5 |
| 1 | 15 |
| 5 | 45 |
| 7.6 | 50 (IC50 for human receptor) |
| 10 | 60 |
| 25 | 85 |
| 26 | 50 (IC50 for glutamate-stimulated phosphatidylinositol hydrolysis) |
| 50 | 95 |
| 100 | 98 |
| 500 | 99 |
Note: This table is illustrative and based on published IC50 values. Actual results may vary depending on the experimental conditions. The IC50 for the rat mGluR5 receptor is reported to be 2.6 nM.[1]
Signaling Pathway and Experimental Workflow
To effectively design and troubleshoot experiments, it is crucial to understand the underlying biological pathways and experimental procedures.
mGluR5 Signaling Pathway Inhibition by AZD9272
The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory action of AZD9272.
Experimental Workflow: In Vitro Calcium Flux Assay
This diagram outlines the key steps for performing a calcium flux assay to determine the dose-response of AZD9272.
Experimental Protocols
Protocol: In Vitro Calcium Flux Assay for AZD9272 Dose-Response
This protocol provides a detailed methodology for assessing the inhibitory effect of AZD9272 on mGluR5 activation using a calcium flux assay.
1. Cell Culture and Seeding:
-
Culture cells stably expressing human or rat mGluR5 (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. A common solvent is DMSO, and probenecid may be included to prevent dye leakage.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
3. Compound Preparation and Addition:
-
Prepare a stock solution of AZD9272 in DMSO.
-
Perform a serial dilution of AZD9272 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.
-
After the dye incubation, wash the cells gently with the assay buffer.
-
Add the diluted AZD9272 solutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of an mGluR5 agonist (e.g., L-Glutamate or DHPG) at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the reader to record a baseline fluorescence for a short period before injecting the agonist.
-
Inject the agonist into all wells simultaneously.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response.
5. Data Analysis:
-
For each well, calculate the change in fluorescence from baseline to the peak response.
-
Normalize the data by setting the response in the vehicle-only wells (with agonist) as 0% inhibition and the response in wells with no agonist as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the AZD9272 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during AZD9272 dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| No or low signal after agonist stimulation | - Low receptor expression- Inactive agonist- Cell health issues | - Verify mGluR5 expression levels.- Use a fresh, validated batch of agonist.- Check cell viability and morphology. |
| Shallow or incomplete dose-response curve | - Inappropriate concentration range of AZD9272- Compound precipitation at high concentrations | - Widen the concentration range of AZD9272.- Check the solubility of AZD9272 in the assay buffer. |
| IC50 value significantly different from expected | - Different cell line or receptor species- Variation in assay conditions (e.g., agonist concentration, incubation time) | - Confirm the identity of the cell line and receptor.- Standardize all assay parameters and report them with the results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD9272? A1: AZD9272 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's response to agonist stimulation.
Q2: What are the reported IC50 values for AZD9272? A2: The IC50 of AZD9272 is 7.6 nM for the human mGluR5 receptor and 2.6 nM for the rat mGluR5 receptor.[1] In a functional assay measuring the inhibition of glutamate-stimulated phosphatidylinositol hydrolysis in human mGluR5-expressing cells, the IC50 was 26 nM.[1]
Q3: What is a suitable concentration range to test for a dose-response curve? A3: Based on the known IC50 values, a starting concentration range of 0.1 nM to 1000 nM is recommended. This range should be sufficient to define both the bottom and top plateaus of the sigmoidal curve.
Q4: How should I prepare the AZD9272 stock solution? A4: AZD9272 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in an appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent effects.
Q5: What agonist and concentration should I use to stimulate mGluR5? A5: L-Glutamate or a more selective Group I mGluR agonist like (S)-3,5-Dihydroxyphenylglycine (DHPG) can be used. It is recommended to use the agonist at a concentration that produces approximately 80% of its maximal effect (EC80). This allows for a robust window to measure the inhibitory effects of AZD9272.
Q6: Are there any known off-target effects of AZD9272? A6: While AZD9272 is highly selective for mGluR5, some studies have suggested potential binding to monoamine oxidase-B (MAO-B) at higher concentrations. Researchers should be aware of this possibility when interpreting results, especially in complex systems.
References
Technical Support Center: AZD9272 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD9272. Our goal is to help you minimize variability and enhance the reproducibility of your behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is AZD9272 and its primary mechanism of action?
AZD9272 is a selective and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1][2]. As a negative allosteric modulator (NAM), it does not directly compete with the endogenous ligand glutamate but instead binds to a different site on the receptor to inhibit its activity[3]. mGluR5 is a G protein-coupled receptor that, upon activation, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium[4]. These receptors are involved in regulating synaptic plasticity and neuronal excitability[5].
Q2: What are the known off-target effects of AZD9272 that could influence behavior?
While AZD9272 is selective for mGluR5, studies have indicated that it, along with other mGluR5 ligands like fenobam, may also bind to monoamine oxidase-B (MAO-B)[6]. This interaction is hypothesized to be related to the psychosis-like adverse events observed in clinical trials[3][6]. Researchers should be aware of this off-target activity as it could contribute to unexpected behavioral phenotypes and variability in experimental results.
Q3: What are the most significant general factors contributing to variability in rodent behavioral studies?
Variability in rodent behavioral studies is a well-documented challenge and can stem from multiple sources. Key factors include:
-
Environmental Factors: Even subtle changes in lighting, noise, and odors in the laboratory can significantly impact mouse behavior[7]. As nocturnal animals, mice are particularly sensitive to the timing of testing and bright lights[7].
-
Experimenter-Related Factors: The way animals are handled, the sex of the experimenter, and even the presence of an observer in the testing room can influence behavioral outcomes[8][9]. Consistent and gentle handling techniques are crucial[7][9].
-
Animal-Specific Factors: The genetic strain and even substrain of the animal is a major contributor to behavioral differences[10][11]. The sex of the animals is also a critical variable, with the female estrous cycle being a prominent factor in behavioral fluctuations[7]. Social housing conditions and the animal's social hierarchy can also play a role[9][10].
-
Procedural Factors: The time of day for testing is critical due to the influence of circadian rhythms on stress levels and activity[7][9].
Troubleshooting Guides
Problem: High inter-individual variability in behavioral responses to AZD9272.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure precise and consistent dosing and administration routes for all animals. For oral administration, confirm ingestion. For injections, use a consistent technique and anatomical location. |
| Pharmacokinetic Variability | Be aware that AZD9272 has a long half-life in rats (discriminative half-life of approximately 22-24 hours)[1]. Ensure a sufficient washout period between tests if using a within-subjects design. Consider measuring plasma or brain concentrations of AZD9272 to correlate with behavioral effects. |
| Genetic Differences | Use a single, well-characterized inbred strain of rodent for your studies. Report the full strain and substrain designation in your methods and publications[11]. |
| Sex Differences | If using both male and female animals, analyze the data for each sex separately. For female rodents, consider monitoring the estrous cycle and either test at a specific phase or ensure all phases are equally represented across experimental groups[7][10]. |
| Off-Target MAO-B Effects | If observing unexpected behaviors, consider the possibility of MAO-B inhibition. It may be useful to include a control group treated with a selective MAO-B inhibitor to dissect the behavioral effects. |
Problem: Poor reproducibility of AZD9272 behavioral effects across experiments.
| Potential Cause | Recommended Solution |
| Environmental Instability | Standardize the testing environment. Maintain consistent lighting levels, background noise, and temperature. Avoid strong odors and ensure the testing room is used consistently for the same experiments[7]. |
| Experimenter Bias/Variability | Whenever possible, blind the experimenter to the treatment conditions. Develop and adhere to a strict, detailed standard operating procedure (SOP) for all behavioral testing, including animal handling, transport to the testing room, and apparatus cleaning[7][8]. |
| Circadian Rhythm Disruptions | Conduct all behavioral testing at the same time of day to minimize the impact of circadian fluctuations on physiology and behavior[7][9]. |
| Lack of Habituation | Ensure all animals are adequately habituated to the testing room and apparatus before the experiment begins. This reduces novelty-induced anxiety and stress that can mask or alter the drug's effects. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of AZD9272 in Rats
| Parameter | Value | Species | Study Type |
| Discriminative Half-Life (t1/2) | ~21.93 hours | Rat | MTEP Drug Discrimination[1][2] |
| Discriminative Half-Life (t1/2) | ~24.3 hours | Rat | AZD9272 Drug Discrimination[1] |
| Time to >90% MTEP-appropriate responding | 30 minutes | Rat | MTEP Drug Discrimination[2][12] |
Table 2: In Vitro Potency of AZD9272
| Assay | Cell Line | IC50 |
| Intracellular Ca2+ response to DHPG | Human mGluR5 expressing cells | 7.6 ± 1.1 nM[2] |
| Intracellular Ca2+ response to DHPG | Rat mGluR5 expressing cells | 2.6 ± 0.3 nM[2] |
| Glutamate-stimulated PI hydrolysis | Human mGluR5-GHEK cells | 26 ± 3 nM[2][12] |
Experimental Protocols
Key Experiment: Drug Discrimination Assay in Rats
This protocol is based on studies characterizing the discriminative stimulus effects of AZD9272[1].
Objective: To determine if the subjective effects of AZD9272 are similar to other psychoactive compounds.
Animals: Male Sprague-Dawley rats.
Apparatus: Standard two-lever operant conditioning chambers.
Methodology:
-
Training Phase:
-
Rats are trained to press one lever ("drug" lever) after administration of a known mGluR5 antagonist (e.g., MTEP) and the other lever ("vehicle" lever) after administration of the vehicle.
-
Correct lever presses are reinforced with a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.
-
Training continues until rats reliably (>80% accuracy) select the correct lever.
-
Due to the long duration of action of AZD9272, discrimination training may be conducted every other day[1].
-
-
Testing Phase:
-
Once trained, rats are tested with various doses of AZD9272 or other compounds of interest.
-
The percentage of responses on the "drug" lever is measured.
-
A result of >80% responding on the MTEP-appropriate lever indicates that the test compound shares discriminative properties with MTEP.
-
Data Analysis: The primary dependent variables are the percentage of drug-appropriate lever responses and the overall response rate (lever presses per minute).
Visualizations
References
- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 10. researchgate.net [researchgate.net]
- 11. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
AZD9272 Technical Support Center: Ensuring Long-Term Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the preparation, storage, and handling of AZD9272 solutions to ensure their long-term stability and integrity for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving AZD9272?
A1: AZD9272 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mM. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended. For aqueous solutions, while comprehensive long-term stability data is limited, a radiolabeled form of AZD9272, ¹⁸F-AZD9272, has been shown to be stable in a phosphate-buffered saline (PBS) solution at pH 7.4 for at least 2 hours.
Q2: How should I prepare a stock solution of AZD9272?
A2: To prepare a stock solution, it is recommended to dissolve AZD9272 powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 2.84 mg of AZD9272 (Molecular Weight: 284.22 g/mol ) in 1 mL of DMSO. Ensure the powder is fully dissolved by gentle vortexing and, if necessary, brief warming and sonication.
Q3: What are the optimal storage conditions for AZD9272 solutions?
A3: For long-term stability, it is crucial to store AZD9272 solutions at low temperatures. The following table summarizes the recommended storage conditions and expected stability periods.
| Storage Temperature | Solvent | Duration |
| -80°C | DMSO | Up to 6 months |
| -20°C | DMSO | Up to 1 month |
Q4: Can I store AZD9272 in aqueous solutions for long periods?
A4: There is limited data on the long-term stability of AZD9272 in aqueous solutions. A study on ¹⁸F-AZD9272 demonstrated stability in PBS (pH 7.4) for at least 2 hours.[1][2] For experiments requiring aqueous buffers, it is best practice to prepare fresh dilutions from a DMSO stock solution immediately before use. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q5: Is AZD9272 sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | - The concentration of AZD9272 may exceed its solubility at the storage temperature.- The solvent may have absorbed water over time. | - Warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.- If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.- Use anhydrous DMSO and ensure proper sealing of the vial to prevent moisture absorption. |
| Inconsistent or unexpected experimental results. | - Degradation of the AZD9272 solution due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions from a recently prepared or properly stored stock solution for each experiment.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Difficulty dissolving AZD9272 powder. | - Insufficient solvent volume or inadequate mixing. | - Ensure the correct volume of solvent is used for the desired concentration.- Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution. |
Experimental Protocols
Protocol for Preparation of a 10 mM AZD9272 Stock Solution in DMSO:
-
Materials: AZD9272 powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Calculation: Determine the required mass of AZD9272 based on its molecular weight (284.22 g/mol ) and the desired volume of the stock solution. For 1 mL of a 10 mM solution, 2.84 mg of AZD9272 is needed.
-
Dissolution: Carefully weigh the AZD9272 powder and transfer it to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Gently vortex the solution. If necessary, warm the vial to 37°C and place it in an ultrasonic bath for a few minutes until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).
Visualizations
AZD9272 Mechanism of Action: Negative Allosteric Modulation of mGluR5
AZD9272 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event does not directly block glutamate from binding but instead changes the conformation of the receptor, reducing its ability to initiate downstream signaling cascades upon glutamate activation.
mGluR5 Signaling Pathway and Inhibition by AZD9272
Upon activation by glutamate, mGluR5 couples to Gq/11 G-proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AZD9272, by inhibiting mGluR5, effectively dampens this entire downstream signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Binding Profiles of AZD 9272 and Fenobam
For researchers, scientists, and drug development professionals, a comprehensive understanding of the binding characteristics of investigational compounds is paramount. This guide provides a detailed comparison of the binding profiles of two notable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators: AZD 9272 and fenobam. Both compounds have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. This analysis synthesizes key binding data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a clear, objective comparison.
Summary of Binding Characteristics
This compound and fenobam are both potent and selective antagonists of the mGluR5. However, their binding affinities for the primary target, as well as their interactions with off-target molecules, exhibit notable differences. Recent studies have revealed that both compounds also demonstrate significant binding to Monoamine Oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters.
Quantitative Binding Data
The following table summarizes the reported binding affinities of this compound and fenobam for their primary target, mGluR5, and the identified off-target, MAO-B.
| Compound | Target | Species | Assay Type | Affinity Metric | Value (nM) |
| This compound | mGluR5 | Human | Radioligand Binding | IC50 | 7.6[1] |
| mGluR5 | Rat | Radioligand Binding | IC50 | 2.6[1] | |
| MAO-B | Human | In vitro Autoradiography | Inhibition | Potent inhibition observed[2] | |
| Fenobam | mGluR5 | Human | Radioligand Binding | Kd | 31[2] |
| mGluR5 | Rat | Radioligand Binding | Kd | 54[2] | |
| mGluR5 | Human | Functional (Calcium) | IC50 | 58[2] | |
| mGluR5 | Human | Functional (Inverse Agonist) | IC50 | 84[2] | |
| MAO-B | Human | In vitro Autoradiography | Inhibition | Potent inhibition observed[2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling cascade and a typical experimental workflow for determining compound binding affinity.
Caption: mGluR5 Signaling Pathway and Points of Inhibition.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for mGluR5
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the mGluR5 receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are grown to 80-90% confluency and harvested.
-
The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-MPEP), and varying concentrations of the test compound (this compound or fenobam).
-
For determination of non-specific binding, a high concentration of a known mGluR5 antagonist is added to a set of wells.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit mGluR5-mediated intracellular calcium release.
1. Cell Culture and Plating:
-
HEK-293 cells expressing human mGluR5 are seeded into black-walled, clear-bottom 96-well plates and allowed to attach and grow to near confluency.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specified time (e.g., 60 minutes) at 37°C.
3. Compound Addition and Stimulation:
-
The dye-containing buffer is removed, and the cells are washed.
-
Varying concentrations of the test compound (this compound or fenobam) are added to the wells and pre-incubated for a short period.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an mGluR5 agonist (e.g., quisqualate or DHPG) to stimulate the receptor.
4. Fluorescence Measurement and Data Analysis:
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
The peak fluorescence response is measured for each well.
-
The data are normalized to the response of the agonist alone, and the IC50 value for the antagonist is determined by non-linear regression analysis.
In Vitro Autoradiography for MAO-B Binding
This technique is used to visualize and quantify the binding of a radiolabeled ligand to MAO-B in tissue sections.
1. Tissue Preparation:
-
Post-mortem human brain tissue sections (e.g., from the striatum or thalamus, regions with high MAO-B expression) are used.
-
The tissue sections are mounted on microscope slides.
2. Radioligand Incubation:
-
The slides are incubated with a solution containing a radiolabeled MAO-B ligand (e.g., [¹¹C]-L-deprenyl-D2 or radiolabeled this compound) in the presence or absence of varying concentrations of the test compounds (this compound or fenobam).
-
To determine non-specific binding, a high concentration of a known MAO-B inhibitor (e.g., L-deprenyl) is used.
3. Washing and Drying:
-
After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
The slides are then dried rapidly, for example, under a stream of cold, dry air.
4. Imaging and Analysis:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film.
-
After exposure, the imaging plate is scanned, or the film is developed to visualize the distribution and density of the radioligand binding.
-
The intensity of the signal in different brain regions is quantified using image analysis software. The ability of the test compounds to inhibit the binding of the radioligand is then determined.[2]
Discussion
Both this compound and fenobam are potent negative allosteric modulators of mGluR5. The available data suggests that this compound has a higher affinity for both human and rat mGluR5 compared to fenobam. A significant finding is the potent inhibition of MAO-B by both compounds.[2] This off-target activity may contribute to the overall pharmacological profile and could be relevant for understanding the clinical observations, including adverse events, reported for these compounds.[2] The shared affinity for MAO-B suggests a common structural feature or binding mode that allows for interaction with this enzyme.
For researchers in drug development, the dual activity of these compounds on mGluR5 and MAO-B highlights the importance of comprehensive off-target screening. The provided experimental protocols offer a foundation for conducting in-house evaluations of these and other compounds targeting mGluR5. The visualization of the mGluR5 signaling pathway provides a clear context for understanding the mechanism of action of these antagonists. Further investigation into the quantitative binding affinities for MAO-B is warranted to fully elucidate the selectivity profiles of this compound and fenobam.
References
Validating the Binding Specificity of AZD9272: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the binding specificity of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). While initially developed as a selective mGluR5 antagonist, subsequent research has revealed significant binding to monoamine oxidase-B (MAO-B).[1][2][3] This guide will explore the use of knockout (KO) animal models as a definitive method for deconvoluting the on-target (mGluR5) and off-target (MAO-B) binding of AZD9272 and compare this approach with traditional in vitro and in vivo competition binding assays.
Introduction to AZD9272 and the Importance of Target Validation
AZD9272 is a potent and selective negative allosteric modulator of mGluR5, a G-protein coupled receptor involved in synaptic plasticity and neuronal excitability.[4] As such, it has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders.[5][6] However, reports of psychosis-like adverse events have led to further investigation of its binding profile.[1] These studies revealed that AZD9272 also binds with high affinity to MAO-B, an enzyme critical in the metabolism of monoamine neurotransmitters.[1][3]
Validating the binding specificity of a drug candidate is a critical step in drug development. Off-target interactions can lead to unexpected side effects and confound the interpretation of efficacy studies. Knockout models, in which the gene encoding a specific target protein is deleted, offer a powerful tool for unequivocally assessing the contribution of that target to the drug's binding and pharmacological effects.[7][8][9]
Comparative Methodologies for Validating AZD9272 Binding Specificity
This section compares the use of knockout models with conventional competition binding assays for validating the dual binding characteristics of AZD9272.
Competition Binding Assays (Conventional Method)
Competition binding assays are a standard in vitro and in vivo method to determine the affinity and specificity of a test compound for a target receptor. These assays involve measuring the displacement of a radiolabeled ligand from its target by an unlabeled competitor compound.
Data presented below is a synthesis of findings from published literature.
| Assay Type | Radioligand | Competitor | Target | Key Finding | Reference |
| In vivo PET (NHP) | [¹¹C]AZD9272 | Fenobam (mGluR5 NAM) | mGluR5 | Almost complete inhibition (98% occupancy) of [¹¹C]AZD9272 binding. | [10] |
| In vivo PET (NHP) | [¹¹C]AZD9272 | ABP688 (mGluR5 NAM) | mGluR5 | Partial inhibition (46%) of [¹¹C]AZD9272 binding. | [10] |
| In vivo PET (NHP) | [¹¹C]AZD9272 | MTEP (mGluR5 NAM) | mGluR5 | Partial inhibition (20%) of [¹¹C]AZD9272 binding. | [10] |
| In vivo PET (NHP) | [¹¹C]AZD9272 | L-deprenyl (MAO-B inhibitor) | MAO-B | Inhibition of radiolabeled AZD9272 binding. | [1] |
| In vitro Autoradiography (Human Brain) | [³H]AZD9272 | MAO-B compounds | MAO-B | Potent inhibition of [³H]AZD9272 binding. | [1] |
The partial displacement of [¹¹C]AZD9272 by selective mGluR5 antagonists like ABP688 and MTEP, in contrast to the nearly complete displacement by fenobam (which also has complex pharmacology), suggested that AZD9272 binds to sites other than the classical MPEP-binding site on mGluR5.[10][11] The strong correlation of [¹¹C]AZD9272 binding with the MAO-B radioligand [¹¹C]L-deprenyl-D2 and its inhibition by the MAO-B inhibitor L-deprenyl strongly indicated MAO-B as a significant off-target.[1][3]
Knockout Models (Definitive Method)
The use of knockout (KO) animal models provides a direct and unambiguous way to validate drug-target interactions. By comparing the binding of a drug in wild-type (WT) animals to that in animals lacking the putative target, the contribution of that target to the overall binding profile can be definitively determined.
The following tables present hypothetical, yet expected, outcomes from radioligand binding assays and Cellular Thermal Shift Assays (CETSA) using brain tissue from WT, mGluR5 KO, and MAO-B KO mice.
Table 1: Radioligand Binding Assay with [³H]AZD9272
| Genotype | Brain Region | Specific Binding of [³H]AZD9272 (fmol/mg protein) | % Reduction vs. WT |
| Wild-Type (WT) | Striatum | 150 ± 10 | - |
| mGluR5 KO | Striatum | 95 ± 8 | ~37% |
| MAO-B KO | Striatum | 50 ± 5 | ~67% |
| mGluR5/MAO-B Double KO | Striatum | 5 ± 2 | ~97% |
Table 2: Cellular Thermal Shift Assay (CETSA) with AZD9272
| Genotype | Target Protein | Treatment | Thermal Shift (ΔTm in °C) |
| Wild-Type (WT) | mGluR5 | AZD9272 | + 2.5 |
| Wild-Type (WT) | MAO-B | AZD9272 | + 3.1 |
| mGluR5 KO | mGluR5 | AZD9272 | No detectable protein |
| mGluR5 KO | MAO-B | AZD9272 | + 3.0 |
| MAO-B KO | mGluR5 | AZD9272 | + 2.6 |
| MAO-B KO | MAO-B | AZD9272 | No detectable protein |
The hypothetical data in Table 1 clearly demonstrates that a significant portion of AZD9272 binding is lost in the absence of either mGluR5 or MAO-B, with the majority of binding being attributable to MAO-B in the striatum. The near-complete loss of binding in the double KO model would confirm that mGluR5 and MAO-B are the primary binding sites for AZD9272.
The CETSA data in Table 2 would provide direct evidence of target engagement in a cellular context. The thermal stabilization of mGluR5 and MAO-B upon AZD9272 treatment in WT cells, and the selective loss of this stabilization in the respective KO cells, would unequivocally confirm the interaction of AZD9272 with both targets.
Experimental Protocols
Protocol 1: Generation and Validation of Knockout Mice
-
Generation: mGluR5 and MAO-B knockout mice can be generated using CRISPR/Cas9 technology to introduce frameshift mutations leading to premature stop codons in the respective genes (Grm5 and Maob). Founder mice are backcrossed to a standard strain (e.g., C57BL/6J) for several generations to establish a stable line.
-
Genotyping: DNA is extracted from tail biopsies, and PCR is performed using primers flanking the targeted region to confirm the genetic modification.
-
Validation of Knockout: The absence of the target protein is confirmed by Western blot analysis of brain tissue homogenates from KO mice compared to WT littermates.
Protocol 2: Radioligand Binding Assay
-
Membrane Preparation: Brain tissue from WT, mGluR5 KO, and MAO-B KO mice is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in assay buffer.
-
Binding Assay: Membrane preparations are incubated with a saturating concentration of [³H]AZD9272 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled AZD9272.
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells or tissue homogenates from WT, mGluR5 KO, and MAO-B KO mice are treated with either vehicle or AZD9272 for a specified time.
-
Thermal Challenge: The samples are heated to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble mGluR5 and MAO-B in the supernatant is quantified by Western blotting or ELISA.
-
Data Analysis: Melt curves are generated by plotting the amount of soluble protein as a function of temperature. A thermal shift (ΔTm) is calculated as the change in the melting temperature in the presence of the drug compared to the vehicle.
Visualizing the Concepts
Signaling Pathways
Caption: Signaling pathways of mGluR5 and the function of MAO-B, indicating the inhibitory action of AZD9272.
Experimental Workflow: Knockout Validation
Caption: Workflow for validating drug binding specificity using knockout models.
Logical Framework for Target Validation
Caption: Logical relationship for validating AZD9272's dual targets using knockout models.
Conclusion
The use of knockout models provides an unparalleled level of certainty in validating the binding specificity of drug candidates like AZD9272. While competition binding assays are invaluable for initial characterization and screening, they can sometimes yield ambiguous results, especially for compounds with complex binding profiles. The definitive nature of knockout studies, by physically removing the target, allows for a clear and quantitative assessment of on- and off-target binding. For AZD9272, this approach would unequivocally confirm its dual interaction with mGluR5 and MAO-B, providing a solid foundation for understanding its pharmacological effects and guiding future drug development efforts.
References
- 1. Grm5 glutamate receptor, metabotropic 5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 knockout reduces cognitive impairment and pathogenesis in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5 knockout rescues obesity phenotype in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. A Spontaneous Point Mutation Produces Monoamine Oxidase A/B Knock-out Mice with Greatly Elevated Monoamines and Anxiety-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
AZD9272: A Comparative Analysis of IC50 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory concentration (IC50) of AZD9272 in various cell lines. AZD9272 is a selective, orally active, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5) and also exhibits inhibitory activity against monoamine oxidase B (MAO-B). While extensively studied in neuroscience, its potential in oncology is an emerging area of interest. This document summarizes the available IC50 data, details relevant experimental protocols, and visualizes the key signaling pathways associated with its molecular targets.
Comparative IC50 Data
The following tables present the IC50 values of AZD9272 against its primary molecular targets, alongside a comparison with other mGluR5 antagonists and MAO-B inhibitors in various cancer cell lines. Due to a lack of publicly available data on the direct anti-proliferative effects of AZD9272 across a wide range of cancer cell lines, the comparative data for other inhibitors are provided to offer insights into the potential anti-cancer efficacy of targeting these pathways.
Table 1: IC50 Values of AZD9272 against its Molecular Targets
| Compound | Target | Assay System | IC50 (nM) |
| AZD9272 | Rat mGluR5 | Radioligand Binding Assay | 2.6[1] |
| AZD9272 | Human mGluR5 | Radioligand Binding Assay | 7.6[1] |
| AZD9272 | Human mGluR5 | Glutamate-stimulated Phosphatidyl Inositol Hydrolysis | 26[2] |
Table 2: Comparative IC50 Values of mGluR5 Antagonists in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| MPEP | Laryngeal Cancer Cells | Laryngeal Cancer | Proliferation inhibited, specific IC50 not stated[3] |
| MPEP | HSC3 Oral Tongue Cancer Cells | Oral Squamous Cell Carcinoma | Reversed DHPG-induced migration, invasion, and adhesion[4] |
Table 3: Comparative IC50 Values of MAO-B Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tranylcypromine | - | (Enzymatic assay, not cell-based) | 0.95[5] |
| Danshensu | NSCLC Cells | Non-Small Cell Lung Cancer | 8.3 (for MAO-B enzyme activity)[5] |
| Selegiline | AY27 | Bladder Cancer | Proliferation restricted, specific IC50 not stated[5] |
Experimental Protocols
The determination of IC50 values is a critical step in drug development. The following is a generalized protocol for determining the IC50 of a compound in an adherent cancer cell line using a colorimetric assay such as the MTT assay.
IC50 Determination via MTT Assay
-
Cell Seeding: Adherent cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., AZD9272) is prepared in a suitable solvent, such as DMSO. A series of dilutions are then made to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing vehicle (e.g., DMSO) without the compound are also included.
-
Incubation: The plates are incubated with the compound for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on cell proliferation and viability.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways associated with the molecular targets of AZD9272 and a typical workflow for IC50 determination.
mGluR5 Signaling Pathway in Cancer
Caption: mGluR5 signaling cascade in cancer cells.
MAO-B Signaling and its Role in Cancer
References
A Comparative Guide to Radiolabelled AZD9272 and Alternative PET Ligands for mGluR5 and MAO-B Imaging
This guide provides a detailed comparison of radiolabelled AZD9272 with other Positron Emission Tomography (PET) ligands, intended for researchers, scientists, and professionals in drug development. AZD9272, initially developed as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5), has been radiolabelled with both Carbon-11 ([¹¹C]AZD9272) and Fluorine-18 ([¹⁸F]AZD9272).[1][2][3] Subsequent research has revealed a unique binding profile for AZD9272, including significant interaction with monoamine oxidase-B (MAO-B), distinguishing it from other mGluR5 ligands.[4][5] This guide will objectively compare the performance of radiolabelled AZD9272 with alternative PET ligands targeting both mGluR5 and MAO-B, supported by experimental data.
Overview of Radiolabelled AZD9272
AZD9272 is a selective negative allosteric modulator (NAM) of the mGluR5.[6] Its structure allows for radiolabelling with both ¹¹C and ¹⁸F without altering the molecule itself.[2][3] The ¹⁸F version offers logistical advantages for clinical use due to its longer half-life (109.8 minutes) compared to ¹¹C (20.4 minutes), allowing for distribution to PET centers without an on-site cyclotron and enabling imaging at later time points.[2][3]
A key characteristic of radiolabelled AZD9272 is its distinct regional brain distribution compared to other mGluR5 radioligands, with high binding observed in the ventral striatum, midbrain, thalamus, and cerebellum.[1][7] However, a significant finding is that the binding of [¹¹C]AZD9272 is almost completely inhibited by the mGluR5 compound fenobam, but only partially by other selective mGluR5 compounds like ABP688 and MTEP.[1][7] This has led to the discovery that AZD9272 also binds with high affinity to MAO-B, a target it shares with fenobam.[4][5] This dual binding profile is a critical consideration for researchers using AZD9272 as a PET ligand.
Data Presentation: Comparative Analysis of PET Ligands
The following tables summarize the quantitative data for radiolabelled AZD9272 and comparable PET ligands for mGluR5 and MAO-B.
Table 1: In Vitro Binding Characteristics of AZD9272 and Comparator Ligands
| Compound | Target | Radioligand | Assay Type | Species | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| AZD9272 | mGluR5 | [³H]M-MTEP | Competition | Rat | 1.4 | - | [6] |
| MTEP | mGluR5 | [³H]M-MTEP | Competition | Rat | 2.2 | - | [6] |
| Fenobam | mGluR5 | [³H]M-MTEP | Competition | Rat | 180 | - | [6] |
| TZ6019 | P2X7R | [¹²³I]TZ6019 | Competition | Human | 9.49 ± 1.4 | - | [8] |
| GSK1482160 | P2X7R | [¹²³I]TZ6019 | Competition | Human | 4.30 ± 0.86 | - | [8] |
| [¹²³I]TZ6019 | P2X7R | - | Saturation | Human | - | 6.3 ± 0.9 | [8] |
Table 2: In Vivo Performance of Radiolabelled AZD9272 and Comparator Ligands
| Radioligand | Target(s) | Species | Key Findings | Reference |
| [¹¹C]AZD9272 | mGluR5, MAO-B | Cynomolgus Monkey, Human | High brain uptake, distinct regional distribution. Binding is saturable. Shows slow metabolism with only hydrophilic radiometabolites.[9] Regional binding is highly correlated with the MAO-B ligand [¹¹C]L-deprenyl-D2.[4] | [4][9] |
| [¹⁸F]AZD9272 | mGluR5, MAO-B | Cynomolgus Monkey | Consistent binding pattern with [¹¹C]AZD9272. High metabolic stability with 59-64% of parent compound in plasma at 120 min.[2][3] Estimated effective radiation dose is approximately 0.017 mSv/MBq.[2][3] | [2][3] |
| [¹¹C]ABP688 | mGluR5 | Non-human primate | Commonly used mGluR5 radioligand with a different binding pattern compared to [¹¹C]AZD9272.[1][7] | [1][7] |
| [¹¹C]L-deprenyl-D2 | MAO-B | Human | Regional binding in the human brain is closely correlated with that of [¹¹C]AZD9272.[4] | [4] |
| [¹⁸F]JNJ-64413739 | P2X7R | Rat | Increased uptake in a rat model of neuroinflammation.[10] | [10] |
| [¹⁸F]PTTP | P2X7R | Mouse | Can cross the blood-brain barrier. Shows potential for imaging microglial activation.[11] | [11] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: mGluR5 signaling pathway.
Caption: Experimental workflow for PET ligand evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of radiolabelled AZD9272 and comparator ligands.
Table 3: Summary of Key Experimental Protocols
| Experiment | Protocol Summary |
| Radiolabelling of [¹¹C]AZD9272 | Synthesized via a palladium-mediated ¹¹C-cyanation reaction. The total synthesis time is approximately 45-50 minutes, with a radiochemical purity of >99%.[9] |
| Radiolabelling of [¹⁸F]AZD9272 | Achieved through nucleophilic substitution of a nitro-precursor with ¹⁸F-fluoride in the presence of K₂.₂.₂ and K₂CO₃. The reaction is conducted in DMSO at 150°C for 10 minutes.[2] |
| In Vivo PET Imaging (Non-Human Primate) | Animals are anesthetized and placed in a PET scanner. The radioligand (e.g., [¹¹C]AZD9272 or [¹⁸F]AZD9272) is injected intravenously. Dynamic PET scans are acquired for a specified duration (e.g., up to 231 minutes for [¹⁸F]AZD9272).[2][3][9] For blocking studies, a non-radiolabelled antagonist is co-injected or administered prior to the radioligand to determine specific binding.[9] |
| In Vitro Autoradiography | Brain tissue sections from non-human primates are incubated with a radiolabelled ligand (e.g., [³H]AZD9272).[1][7] For competition studies, sections are co-incubated with varying concentrations of unlabelled competitor compounds to determine their inhibitory potency. The sections are then washed, dried, and apposed to a phosphor imaging plate or film to visualize the distribution and density of radioligand binding.[1][7] |
| Radiometabolite Analysis | Blood samples are collected at various time points after radioligand injection. Plasma is separated and deproteinized. The parent radioligand and its metabolites are then separated and quantified using high-performance liquid chromatography (HPLC).[2][3][9] |
Comparison with P2X7 Receptor PET Ligands
While AZD9272 targets mGluR5 and MAO-B, the P2X7 receptor (P2X7R) is another important target in neuroscience, particularly for imaging neuroinflammation.[12][13] P2X7R is an ATP-gated ion channel expressed on microglia and other immune cells.[13] A number of PET ligands have been developed for P2X7R, including [¹⁸F]JNJ-64413739 and [¹⁸F]PTTP.[11][13]
The primary distinction between radiolabelled AZD9272 and P2X7R ligands lies in their biological targets and, consequently, the specific cellular and pathological processes they visualize. While AZD9272 provides information on the glutamatergic system and MAO-B activity, P2X7R ligands are more direct markers of microglial activation and neuroinflammation.[10] For researchers investigating neuroinflammatory conditions, P2X7R ligands may offer greater specificity for this process. However, the dual-target nature of AZD9272 could be advantageous in studying complex neuropsychiatric disorders where both glutamatergic dysregulation and altered MAO-B activity are implicated.
Conclusion
Radiolabelled AZD9272, available as both [¹¹C]AZD9272 and [¹⁸F]AZD9272, is a valuable tool for PET imaging. Its unique binding profile, encompassing both the mGluR5 receptor and the MAO-B enzyme, distinguishes it from other mGluR5-specific ligands like [¹¹C]ABP688. This dual-target engagement must be carefully considered when interpreting imaging data. The off-target binding to MAO-B, which it shares with fenobam, may be relevant to the psychosis-like adverse events reported for these compounds.[4]
The choice of PET ligand will ultimately depend on the specific research question. For studies focused purely on mGluR5, ligands with higher selectivity may be preferable. However, for investigating the interplay between the glutamatergic system and MAO-B, or for exploring the unique pharmacology of AZD9272, it remains a compelling radiotracer. In the broader context of neuroimaging, ligands targeting other relevant markers, such as P2X7R for neuroinflammation, provide complementary information and should be selected based on the biological hypothesis being tested. This guide provides the necessary comparative data to aid researchers in making an informed decision for their preclinical and clinical imaging studies.
References
- 1. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biodistribution, and Radiation Dosimetry of a Novel mGluR5 Radioligand: 18F-AZD9272 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium mediated ¹¹C-cyanation and characterization in the non-human primate brain of the novel mGluR5 radioligand [¹¹C]AZD9272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET Imaging of the P2X7 Ion Channel with a Novel Tracer [18F]JNJ-64413739 in a Rat Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
AZD9272: A Comparative Analysis of Preclinical Efficacy in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). While AZD9272 was advanced to clinical development for analgesia, publicly available preclinical data on its efficacy in specific pain models is limited.[1] Therefore, this guide evaluates AZD9272 in the context of other well-characterized mGluR5 NAMs, fenobam and basimglurant, for which more extensive preclinical efficacy data in relevant models of pain and depression are available.
Mechanism of Action: Targeting the mGluR5 Signaling Pathway
AZD9272 and its comparators, fenobam and basimglurant, exert their effects by modulating the mGluR5 signaling cascade. As negative allosteric modulators, they do not compete with the endogenous ligand, glutamate, at its binding site. Instead, they bind to a distinct allosteric site on the receptor, changing its conformation and reducing its response to glutamate.
The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating synaptic plasticity and neuronal excitability, and its dysregulation has been implicated in various neurological and psychiatric disorders.
Comparative Preclinical Efficacy
While direct comparative studies are scarce, this section summarizes the available preclinical efficacy data for AZD9272, fenobam, and basimglurant in relevant animal models.
| Compound | Preclinical Model | Species | Key Findings |
| AZD9272 | Drug Discrimination | Rat | Showed discriminative properties similar to the mGluR5 antagonist MTEP. Did not generalize to PCP, cocaine, chlordiazepoxide, or THC.[1] |
| Fenobam | Formalin-Induced Pain | Mouse | Dose-dependently reduced nociceptive behaviors in both phases of the formalin test. |
| CFA-Induced Thermal Hyperalgesia | Mouse | Reversed thermal hyperalgesia. | |
| Spared Nerve Injury (SNI) | Mouse | Induced conditioned place preference, suggesting analgesic properties in a neuropathic pain model. | |
| Basimglurant | Forced Swim Test | Rodent | Demonstrated antidepressant-like effects. |
| Chronic Mild Stress | Rat | Reduced anhedonia. |
Detailed Experimental Protocols
To facilitate the replication and comparison of these findings, detailed methodologies for the key preclinical models are provided below.
Formalin-Induced Pain Model
This model is used to assess analgesic efficacy against both acute and persistent inflammatory pain.
Procedure:
-
Acclimatization: Rodents are individually placed in observation chambers for a period of habituation before the experiment.
-
Drug Administration: The test compound (e.g., fenobam) or vehicle is administered at a predetermined time before formalin injection.
-
Formalin Injection: A small volume of dilute formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal's behavior is observed and recorded. The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. This nociceptive response occurs in two distinct phases:
-
Phase 1 (Early Phase): Lasting for the first 5-10 minutes, this phase is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): Occurring after a brief quiescent period, this phase typically lasts from 15 to 40 minutes and is associated with inflammatory pain and central sensitization.
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is calculated and compared between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to study chronic pain resulting from nerve injury.
Procedure:
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of one hind leg is exposed. Several loose ligatures are tied around the nerve, causing a partial and chronic constriction.
-
Post-operative Recovery: Animals are allowed to recover from surgery.
-
Behavioral Testing: At various time points post-surgery, animals are assessed for signs of neuropathic pain, such as:
-
Mechanical Allodynia: Increased sensitivity to a non-painful mechanical stimulus, typically measured using von Frey filaments.
-
Thermal Hyperalgesia: Increased sensitivity to a noxious thermal stimulus, assessed using a radiant heat source (e.g., Hargreaves test).
-
-
Drug Administration and Testing: Test compounds are administered, and their ability to reverse the established mechanical allodynia and thermal hyperalgesia is evaluated.
Forced Swim Test (FST)
The FST is a behavioral test used to screen for antidepressant-like activity in rodents.
Procedure:
-
Pre-test Session (Day 1): Rodents are individually placed in a cylinder filled with water from which they cannot escape for a 15-minute period. This initial exposure is a conditioning session.
-
Drug Administration: The test compound (e.g., basimglurant) or vehicle is administered according to the study protocol, often multiple times between the pre-test and test sessions.
-
Test Session (Day 2): Approximately 24 hours after the pre-test, the animals are placed back into the water for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating passively), swimming, and climbing behaviors are recorded by a trained observer or automated tracking software.
-
Data Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
AZD9272, as a selective mGluR5 negative allosteric modulator, holds therapeutic potential for neurological disorders characterized by glutamate dysregulation. While its preclinical development for analgesia is noted, the lack of detailed public efficacy data in specific pain models makes a direct comparison with other mGluR5 NAMs challenging. The available data for fenobam and basimglurant in preclinical models of pain and depression, respectively, highlight the therapeutic promise of targeting mGluR5. Further publication of preclinical efficacy studies for AZD9272 would be invaluable for the research community to fully assess its potential and guide future drug development efforts in this class.
References
A Head-to-Head Showdown: In Vivo Performance of mGluR5 Antagonists
For researchers, scientists, and drug development professionals, the choice of a suitable mGluR5 antagonist is critical for advancing our understanding of neurological disorders and developing novel therapeutics. This guide provides a comprehensive in vivo comparison of two widely studied mGluR5 antagonists: 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), with supporting data on Fenobam. We delve into their efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data, to inform your research decisions.
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a key target for therapeutic intervention in a variety of neurological and psychiatric conditions, including anxiety, pain, and neurodegenerative diseases.[1][2] The development of selective antagonists has been instrumental in elucidating the physiological and pathophysiological roles of this receptor. While MPEP has been a cornerstone tool in this research, concerns over its off-target effects have led to the development of more selective compounds like MTEP.[1][3] Fenobam, an anxiolytic with a history in human trials, has also been identified as a potent and selective mGluR5 antagonist.[4][5]
Quantitative Comparison of In Vivo Performance
The following table summarizes key in vivo and in vitro parameters for MPEP, MTEP, and Fenobam, collated from preclinical studies. These values provide a snapshot of their comparative potency, efficacy, and pharmacokinetic properties.
| Parameter | MPEP | MTEP | Fenobam | Species/Route | References |
| mGluR5 IC50 | 36 nM | 5 nM (Ca2+ flux) | Potent noncompetitive antagonist | Rat | [6] |
| NMDA Receptor IC50 | 20 µM (significant activity) | >300 µM (weakly active) | Not widely reported | Rat | [6] |
| Analgesic Efficacy (Formalin Test) | Effective at 10-30 mg/kg | Effective, details vary | Effective at 30 mg/kg | Mouse (i.p.) | [4] |
| Anxiolytic-like Activity | Yes | Yes | Yes | Rodents | [1][4] |
| Peak Plasma Concentration (Cmax) | ~2.6 µM (at 5 mg/kg, i.p.) | ~7-11 µM (at 5 mg/kg, i.p.) | Not directly compared | Rat | [7] |
| Peak Brain ECF Concentration | ~0.14 µM (at 5 mg/kg, i.p.) | ~1.3 µM (at 5 mg/kg, i.p.) | Not directly compared | Rat | [7] |
| Oral Bioavailability (F%) | Lower than MTEP | Higher than MPEP | Rapidly absorbed | General observation, Mouse (p.o.) | [7][8] |
| In Vivo Receptor Occupancy (ED50) | ~0.8 mg/kg | ~0.7 mg/kg | Not reported | Rat | [7] |
| Off-target Analgesic Effect in mGluR5 KO mice | Retained significant analgesic efficacy | Not reported | No analgesic effect | Mouse | [4][9] |
Key In Vivo Findings: A Comparative Overview
Selectivity is Paramount: A critical differentiator between these antagonists is their selectivity. MTEP exhibits a significantly cleaner profile, with much lower affinity for NMDA receptors compared to MPEP.[3][6][10] This is a crucial consideration, as off-target NMDA receptor activity can confound the interpretation of experimental results.[3] Studies have shown that the neuroprotective effects of MPEP at higher concentrations are likely due to NMDA receptor inhibition rather than mGluR5 antagonism.[3] Fenobam has also demonstrated improved in vivo selectivity for mGluR5 over MPEP, as it had no analgesic effect in mGluR5 knockout mice, while MPEP retained its effect.[4][9]
Efficacy in Pain and Anxiety Models: All three antagonists have demonstrated efficacy in preclinical models of pain and anxiety.[1][4] For instance, in the formalin test, a widely used model of inflammatory pain, both fenobam and MPEP significantly reduced pain behaviors in mice at a dose of 30 mg/kg.[4]
Pharmacokinetic Profiles: MTEP generally shows a more favorable pharmacokinetic profile than MPEP, with higher peak plasma and brain extracellular fluid concentrations at similar doses, as well as better oral bioavailability.[7] Fenobam is rapidly absorbed and concentrated in the brain after intraperitoneal administration in mice.[4][8]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, below are detailed protocols for key in vivo experiments frequently used to compare mGluR5 antagonists.
Formalin-Induced Nociception Assay
Objective: To assess the analgesic properties of mGluR5 antagonists in a model of persistent inflammatory pain.
Protocol:
-
Animals: Adult male Swiss-Webster mice are typically used.
-
Drug Administration: The test compound (e.g., MPEP, MTEP, or Fenobam) or vehicle is administered intraperitoneally (i.p.) at a specified dose (e.g., 30 mg/kg).
-
Formalin Injection: 30 minutes after drug administration, 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately following the formalin injection, mice are placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a set period, typically in 5-minute intervals for up to 60 minutes. The response is biphasic, with an early phase (0-10 minutes) and a late phase (10-60 minutes).
-
Data Analysis: The total time spent exhibiting pain-related behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Open Field Test for Locomotor Activity
Objective: To evaluate the effects of the antagonists on spontaneous locomotor activity and to screen for potential sedative or hyperactive side effects.
Protocol:
-
Animals: Adult male rodents (e.g., rats or mice) are used.
-
Drug Administration: The test compound or vehicle is administered at various doses.
-
Apparatus: The open field is a square arena with walls, typically equipped with infrared beams to automatically track the animal's movement.
-
Procedure: Following a habituation period to the testing room, animals are placed in the center of the open field, and their activity is recorded for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are quantified and analyzed to assess locomotor activity and anxiety-like behavior.
Visualizing the Mechanisms
To better understand the context of these comparisons, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow.
Caption: Simplified mGluR5 signaling cascade upon glutamate binding and its inhibition by antagonists.
Caption: A typical experimental workflow for in vivo testing of mGluR5 antagonists.
Conclusion
The in vivo comparison of mGluR5 antagonists reveals critical differences that can significantly impact the outcome and interpretation of preclinical studies. MTEP stands out for its superior selectivity over MPEP, minimizing the confounding effects of off-target interactions, particularly at the NMDA receptor.[6][10] Fenobam also presents a promising profile with demonstrated in vivo efficacy and selectivity.[4][5] The choice of antagonist should, therefore, be guided by the specific research question, with careful consideration of the compound's selectivity and pharmacokinetic properties to ensure the generation of robust and reliable data. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: The metabotropic glutamate receptor subtype 5 antagonist fenobam is analgesic and has improved in vivo selectivity compared with the prototypical antagonist 2-methyl-6-(phenylethynyl)-pyridine. [scholars.duke.edu]
- 10. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), against related receptors, supported by experimental data and detailed protocols.
AZD9272 has been identified as a potent and selective antagonist of mGluR5, a key receptor in the central nervous system implicated in various neurological and psychiatric disorders.[1][2] However, emerging evidence highlights a significant off-target affinity for monoamine oxidase-B (MAO-B), a crucial consideration for in vitro and in vivo experimental design and data interpretation.[3][4] This guide aims to provide a clear overview of the selectivity profile of AZD9272 to aid researchers in its appropriate application.
Data Presentation: Quantitative Selectivity Profile of AZD9272
| Target | Compound | Parameter | Value (nM) | Species |
| mGluR5 | AZD9272 | Kd | 2.8 | Human/Rat [2] |
| MAO-B | AZD9272 | Ki | Data Not Available | - |
It is important to note that while a specific Ki value for AZD9272 at MAO-B is not publicly available, studies have shown that MAO-B inhibitors can potently displace radiolabeled AZD9272, suggesting a high-affinity interaction.[4] In vivo studies in non-human primates have indicated that the binding of [11C]AZD9272 can be substantially inhibited by the MAO-B ligand L-deprenyl.[4] Furthermore, it has been suggested that the MAO-B component of [11C]AZD9272 binding in the human brain could be as high as 90-95% in certain regions.[3]
For comparison, other well-characterized mGluR5 NAMs, such as MTEP and fenobam, exhibit different selectivity profiles. While MTEP is highly selective for mGluR5 over other mGluR subtypes, fenobam also shares the characteristic of binding to MAO-B, similar to AZD9272.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the selectivity of compounds like AZD9272.
Radioligand Binding Assay for mGluR5
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the mGluR5 receptor.
Objective: To determine the dissociation constant (Kd) of AZD9272 for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell membrane preparation from these cells.
-
Radioligand: [3H]AZD9272.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known mGluR5 ligand like MPEP.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-h-mGluR5 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of [3H]AZD9272, and either assay buffer (for total binding) or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot specific binding as a function of the radioligand concentration and fit the data using a one-site binding model to determine the Kd.
Calcium Mobilization Functional Assay for mGluR5
This assay measures the ability of AZD9272 to inhibit the intracellular calcium increase induced by an mGluR5 agonist, providing a functional measure of its potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD9272 at the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Seed the HEK293-h-mGluR5 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and add varying concentrations of AZD9272 to the wells. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a pre-determined concentration (e.g., EC80) of the mGluR5 agonist to all wells and continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Plot the agonist-induced calcium response as a function of the AZD9272 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MAO-B Enzyme Activity Assay
This protocol outlines a fluorometric method to assess the inhibitory activity of AZD9272 on MAO-B.
Objective: To determine the IC50 of AZD9272 for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
A fluorescent probe that detects hydrogen peroxide (a byproduct of the MAO reaction).
-
MAO-B Assay Buffer.
-
Known MAO-B inhibitor as a positive control (e.g., selegiline).
-
96-well black microplates.
-
A fluorescence plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the MAO-B enzyme, assay buffer, and varying concentrations of AZD9272 or the positive control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MAO-B substrate and the fluorescent probe to initiate the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity kinetically over a set period at an appropriate excitation and emission wavelength for the probe. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of AZD9272 compared to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: mGluR5 signaling cascade initiated by glutamate binding.
Caption: Workflow for assessing compound selectivity.
References
- 1. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of AZD9272 Binding to mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic and binding properties of AZD9272, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other notable mGluR5 NAMs. This document is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering a clear overview of the binding characteristics of these compounds, detailed experimental protocols for their analysis, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to mGluR5 and its Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery.[2] Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the endogenous glutamate binding site, have shown therapeutic potential. AZD9272 is one such NAM, but its kinetic profile and off-target interactions present a unique case for study compared to other well-characterized mGluR5 NAMs.[3]
Comparative Kinetic and Affinity Data
The following table summarizes the binding affinities of AZD9272 and several alternative mGluR5 negative allosteric modulators. The data highlights the distinct pharmacological profile of AZD9272, including its significant affinity for Monoamine Oxidase-B (MAO-B).
| Compound | Target | Parameter | Value (nM) | Species | Notes |
| AZD9272 | mGluR5 | - | Potent NAM | Human, Rat | Interacts at the same binding site as MPEP.[3] |
| MAO-B | - | Significant Binding | Human, NHP | Also potently inhibited by fenobam and MAO-B inhibitors.[4][5] | |
| MPEP | mGluR5 | IC50 | 36 | - | A prototypical mGluR5 NAM.[6][7] |
| mGluR5 | IC50 | 12.3 | - | [8] | |
| MTEP | mGluR5 | IC50 | 25.4 | - | Considered more selective for mGluR5 than MPEP.[8] |
| ABP688 | mGluR5 | Kd | 2 | - | High-affinity radioligand for PET imaging.[9] |
| mGluR5 | Kd | 1.7 - 5.6 | Human | [1][10] | |
| mGluR5 | Ki | 1.7 | Human | [11] | |
| Fenobam | mGluR5 | IC50 | 87 | - | Also displays inverse agonist properties. |
| mGluR5 | Kd | 31 | Human | ||
| mGluR5 | Kd | 54 | Rat | ||
| MAO-B | - | Significant Binding | Human, NHP | Shares binding sites with AZD9272.[4][5] | |
| AZD2066 | mGluR5 | Ki | ~1200 | Human | Estimated from in vivo receptor occupancy studies.[1] |
Experimental Protocols
A standard method to determine the binding affinity of a test compound like AZD9272 is a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay for mGluR5
1. Membrane Preparation:
-
Homogenize tissue (e.g., rodent brain cortex or hippocampus) or cells expressing mGluR5 in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound (e.g., AZD9272).
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MPEP or [¹¹C]ABP688), and varying concentrations of the test compound.
-
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known mGluR5 ligand).
3. Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
4. Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
5. Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
mGluR5 Signaling Pathway
Discussion and Conclusion
The kinetic analysis of AZD9272 reveals a complex pharmacological profile. While it is a potent mGluR5 negative allosteric modulator, its significant off-target binding to MAO-B distinguishes it from more selective compounds like MTEP and ABP688.[4][5] This characteristic is shared with fenobam, another mGluR5 NAM.[4][5] The off-target activity of AZD9272 is a critical consideration for researchers, as it may contribute to its overall biological effects and potential side-effect profile.
In comparison, compounds such as MPEP and MTEP have been instrumental as research tools for elucidating the role of mGluR5, though MTEP is generally considered to have a better selectivity profile. ABP688 stands out as a high-affinity radioligand, making it particularly suitable for in vivo imaging studies such as Positron Emission Tomography (PET).[9]
For researchers investigating the therapeutic potential of mGluR5 NAMs, a thorough understanding of the kinetic and off-target binding profiles of different modulators is essential. The choice of compound will depend on the specific research question, with highly selective compounds being preferable for target validation studies, while compounds with unique polypharmacology like AZD9272 may offer insights into more complex biological systems. The experimental protocols and comparative data presented in this guide are intended to aid in the design and interpretation of such studies.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 5 radioligand [11C]AZD9272 identifies unique binding sites in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of AZD9272 and AZD6538-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pro-psychotic metabotropic glutamate receptor compounds fenobam and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of AZD 9272: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like AZD 9272 are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on established best practices for the disposal of potent, non-hazardous research chemicals.
Step-by-Step Disposal Protocol
Adherence to a structured disposal plan is critical. The following steps outline a recommended procedure for the safe and compliant disposal of this compound.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal. Before handling or disposing of this compound, obtain the specific SDS from the supplier. This document will provide detailed information on physical and chemical properties, hazards, and specific disposal instructions.
-
Waste Characterization: Identify all components of the waste stream. This includes the active compound (this compound), any solvents used for dissolution (e.g., DMSO, ethanol), and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregation of Waste:
-
Solid Waste: Collect all contaminated solid materials, such as personal protective equipment (PPE), absorbent pads, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Containerization and Labeling:
-
Use only approved, leak-proof containers for hazardous waste.
-
Label all containers clearly with "Hazardous Waste," the full chemical name (this compound), the solvent(s), concentration, and the date of accumulation.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete inventory of the waste container's contents. Never dispose of chemical waste down the drain or in the regular trash.
Key Data for Disposal Planning
When reviewing the Safety Data Sheet for this compound, pay close attention to the following sections for information pertinent to its disposal. This data should be readily available to your institution's EHS personnel.
| Data Point | Information to Extract from SDS |
| Section 13: Disposal Considerations | Specific instructions for disposal methods. |
| Section 2: Hazard(s) Identification | Hazard classifications (e.g., flammable, toxic, corrosive). |
| Section 9: Physical and Chemical Properties | pH, solubility, and other properties affecting disposal. |
| Section 11: Toxicological Information | Toxicity data to assess potential hazards. |
| Section 12: Ecological Information | Environmental hazards and persistence. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of a research compound like this compound.
Caption: Workflow for the safe and compliant disposal of research chemicals.
Essential Safety and Logistical Information for Handling AZD9272
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of AZD9272, a potent and selective mGluR5 antagonist. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given that a specific Safety Data Sheet (SDS) for AZD9272 is not publicly available, the following recommendations are based on the SDS for Fenobam, a structurally and functionally similar mGluR5 antagonist. Researchers should always consult the specific SDS provided by the supplier before handling any chemical.
Handling Precautions:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to appropriate government standards such as EN166(EU) or NIOSH (US). |
| Skin Protection | Protective gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | NIOSH-approved respirator | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
| Body Protection | Impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Spill and Disposal Procedures
Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Disposal Plan:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
mGluR5 Signaling Pathway
AZD9272 is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The binding of glutamate to mGluR5 typically activates a Gq/G11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). As a negative allosteric modulator, AZD9272 inhibits this pathway.
Caption: mGluR5 signaling pathway and the inhibitory action of AZD9272.
Experimental Protocol: In Vitro Assay for mGluR5 Antagonist Activity
This protocol outlines a general procedure for assessing the antagonist activity of a compound like AZD9272 on mGluR5 in a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD9272 on mGluR5 activation.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
AZD9272.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader.
Methodology:
-
Cell Culture:
-
Culture HEK293-mGluR5 cells in T75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZD9272 in assay buffer.
-
After incubation, wash the cells twice with 100 µL of assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Add 20 µL of the AZD9272 dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescent plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 1-second intervals.
-
After establishing a stable baseline reading for 10-20 seconds, add 25 µL of the agonist solution to each well.
-
Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data by expressing the response as a percentage of the control (agonist only) response.
-
Plot the normalized response against the logarithm of the AZD9272 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro mGluR5 antagonist activity assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
